8-Hydroxy-ar-turmerone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O2/c1-10(2)9-14(16)15(17)12(4)13-7-5-11(3)6-8-13/h5-9,12,15,17H,1-4H3 |
InChI Key |
GEYUWGLUFTZZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(C(=O)C=C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
8-Hydroxy-ar-turmerone: A Deep Dive into Its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone, a lesser-known sesquiterpenoid derived from the essential oil of Curcuma longa (turmeric) and also found in plants like Kelussia odoratissima, is emerging as a compound of significant interest in oncological research. While its parent compound, ar-turmerone (B1667624), has been more extensively studied for its anti-inflammatory, neuroprotective, and anticancer properties, recent investigations have begun to shed light on the unique biological activities and mechanisms of action of its hydroxylated counterpart. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a particular focus on its anticancer effects, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Anticancer Activity of this compound
The most well-documented biological activity of this compound is its potential as an anticancer agent, specifically against breast cancer. Research has demonstrated its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A pivotal study by Karimian et al. (2017) isolated this compound from Kelussia odoratissima and elucidated its anticancer effects on human breast cancer cell lines. The primary mechanisms identified were the activation of the intrinsic pathway of apoptosis and the induction of S phase cell cycle arrest.[1][2][3]
Intrinsic Pathway of Apoptosis:
This compound triggers a cascade of molecular events that lead to apoptosis, primarily through the mitochondria-mediated intrinsic pathway. This involves:
-
Modulation of Bcl-2 Family Proteins: The compound was found to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis by increasing the permeability of the mitochondrial membrane.
-
Mitochondrial Membrane Potential (MMP) Disruption: The altered Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, a key event in the apoptotic cascade.[1]
-
Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. Specifically, this compound was shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 and -7 (executioner caspases).[1]
Cell Cycle Arrest:
In addition to inducing apoptosis, this compound exerts its antiproliferative effects by arresting the cell cycle in the S phase. This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[1][4] These proteins play a crucial role in halting cell cycle progression, thereby preventing the replication of cancerous cells.
Quantitative Data on Anticancer Activity
The following table summarizes the quantitative data from the study by Karimian et al. (2017) on the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 31.25 µg/mL | MCF-7 | MTT Assay | [1][2] |
Signaling Pathways in Anticancer Activity
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound in breast cancer cells.
Anti-inflammatory and Neuroprotective Activities: An Area for Future Research
Currently, there is a notable lack of specific scientific literature detailing the anti-inflammatory and neuroprotective activities of this compound. However, extensive research on its parent compound, ar-turmerone , provides a strong foundation for hypothesizing potential activities and mechanisms for its hydroxylated derivative.
Ar-turmerone: A Proxy for Potential Anti-inflammatory and Neuroprotective Effects
Anti-inflammatory Activity:
Ar-turmerone has been shown to exert significant anti-inflammatory effects by inhibiting key signaling pathways.[5][6] In various cell models, particularly in microglia (the primary immune cells of the central nervous system), ar-turmerone has been demonstrated to:
-
Inhibit NF-κB Signaling: It prevents the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus, a critical step in the inflammatory response.[5][6]
-
Suppress MAPK Pathways: Ar-turmerone inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are key regulators of inflammatory cytokine production.[5][6]
-
Reduce Pro-inflammatory Mediators: Consequently, it reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as other inflammatory molecules.[5]
Neuroprotective Activity:
The neuroprotective effects of ar-turmerone are closely linked to its anti-inflammatory and antioxidant properties. Studies have shown that ar-turmerone can:
-
Protect Neurons from Inflammatory Damage: By suppressing microglial activation, ar-turmerone protects neurons from the damaging effects of neuroinflammation, a key factor in neurodegenerative diseases.[5][7][8]
-
Activate Nrf2 Pathway: Ar-turmerone and its analogs have been found to activate the Nrf2 pathway, a master regulator of the antioxidant response, thereby protecting neurons from oxidative stress.[7][8]
-
Promote Neurogenesis: Ar-turmerone has been reported to induce the proliferation of neural stem cells, suggesting a potential role in brain repair and regeneration.[9]
The following diagram illustrates the established anti-inflammatory signaling pathways inhibited by ar-turmerone, which may be relevant for this compound.
References
- 1. Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. [PDF] Kelussia odoratissima Mozaff. activates intrinsic pathway of apoptosis in breast cancer cells associated with S phase cell cycle arrest via involvement of p21/p27 in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of 8-Hydroxy-ar-Turmerone in Curcuma longa
For Researchers, Scientists, and Drug Development Professionals
Abstract
Turmeric (Curcuma longa) is a plant of significant medicinal interest, largely due to its production of a diverse array of bioactive secondary metabolites. Among these are the sesquiterpenoids, which contribute to the rhizome's characteristic aroma and pharmacological properties. This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway leading to 8-hydroxy-ar-turmerone (B1164395), a hydroxylated derivative of the major sesquiterpenoid ar-turmerone (B1667624). While significant strides have been made in elucidating the biosynthesis of the turmerone backbone, the precise enzymatic steps leading to this compound are yet to be fully characterized. This document synthesizes the available evidence, presents a putative pathway, details relevant quantitative data, and provides established experimental protocols to facilitate further research in this area.
Introduction
The rhizome of Curcuma longa is a rich source of terpenoids, with sesquiterpenoids being major constituents of its essential oil. These compounds, including ar-turmerone, α-turmerone, and β-turmerone, are recognized for their anti-inflammatory, anti-cancer, and neuroprotective activities. The functionalization of these terpenoid scaffolds, such as through hydroxylation, can significantly alter their bioactivity, making compounds like this compound compelling targets for drug discovery and development. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches.
This guide outlines the proposed biosynthetic route from the central precursor farnesyl pyrophosphate (FPP) to ar-turmerone and its subsequent hydroxylation. It consolidates quantitative data on related compounds found in C. longa and provides detailed methodologies for the key experimental procedures required to investigate this pathway further.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general route of sesquiterpenoid synthesis, originating from the isoprenoid pathway. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the modification of this backbone to form ar-turmerone, and the final hydroxylation step.
Stage 1: Formation of the Bisabolane (B3257923) Sesquiterpene Scaffold
The biosynthesis of sesquiterpenoids begins with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). In Curcuma longa, a variety of terpene synthases (TPSs) are responsible for producing the diverse array of sesquiterpene skeletons. While the specific synthase for the direct precursor to ar-turmerone has not been definitively identified, research points towards the formation of a bisabolane-type carbocation intermediate. One key enzyme that has been functionally characterized is an α-zingiberene/β-sesquiphellandrene synthase , which produces zingiberene (B123854) and β-sesquiphellandrene as its major products[1][2]. These compounds are structurally related to the bisabolane skeleton.
Stage 2: Conversion to ar-Turmerone
Following the initial cyclization, the sesquiterpene hydrocarbon undergoes a series of oxidative modifications to yield the characteristic ketone structure of turmerones. It has been proposed that α-turmerone and β-turmerone are produced from α-zingiberene and β-sesquiphellandrene, respectively, through the action of an oxidase and a subsequent dehydrogenase [1][2]. A similar enzymatic cascade is hypothesized for the formation of ar-turmerone from a corresponding bisabolene (B7822174) precursor. These enzymatic steps are yet to be fully elucidated, and the specific enzymes remain to be identified and characterized.
Stage 3: Hydroxylation to this compound
The final step in the biosynthesis of this compound is the regioselective hydroxylation of the ar-turmerone molecule at the C-8 position. This reaction is characteristic of cytochrome P450 monooxygenases (CYP450s) , a large family of enzymes known for their role in the functionalization of terpenoids in plants[3]. Transcriptome analysis of C. longa rhizomes has revealed the high expression of several CYP450s from the CYP71D and CYP726 subfamilies, which are known to be involved in terpenoid biosynthesis[1][4]. While a specific ar-turmerone 8-hydroxylase has not yet been functionally characterized, these candidate genes represent promising targets for future investigation.
The proposed pathway is visualized in the following diagram:
Quantitative Data
| Compound | Plant Material | Concentration/Content | Analytical Method | Reference |
| ar-Turmerone | C. longa rhizome essential oil | 6.8–32.5% of total oil | GC-MS | [5] |
| C. longa rhizome essential oil | 40.00% ± 13.20% of total oil | GC-MS | [6] | |
| C. longa fresh rhizome oil | 24.4% of total oil | GC-MS | [7] | |
| C. longa dry rhizome oil | 21.4% of total oil | GC-MS | [7] | |
| α-Turmerone | C. longa rhizome essential oil | 13.6–31.5% of total oil | GC-MS | [5] |
| C. longa rhizome essential oil | 10.05% ± 2.90% of total oil | GC-MS | [6] | |
| C. longa fresh rhizome oil | 20.5% of total oil | GC-MS | [7] | |
| β-Turmerone | C. longa rhizome essential oil | 4.8–18.4% of total oil | GC-MS | [5] |
| C. longa rhizome essential oil | 22.73% ± 12.72% (as curlone) | GC-MS | [6] | |
| C. longa fresh rhizome oil | 11.1% of total oil | GC-MS | [7] |
Experimental Protocols
Further elucidation of the this compound biosynthetic pathway requires the application of various molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol for GC-MS Analysis of Sesquiterpenoids in Curcuma longa Rhizome
This protocol is adapted from methodologies described for the analysis of volatile compounds in Curcuma species[7][8][9].
1. Sample Preparation and Extraction:
-
Fresh or dried rhizomes of Curcuma longa are finely ground.
-
A known weight of the powdered rhizome (e.g., 10 g) is subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.
-
Alternatively, solvent extraction can be performed using a non-polar solvent like n-hexane or a slightly more polar solvent like dichloromethane. The solvent is then evaporated under reduced pressure to obtain the oleoresin.
-
The extracted oil or oleoresin is diluted in a suitable solvent (e.g., ethyl acetate (B1210297) or n-hexane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or similar, coupled to a mass selective detector.
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 1:50).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 min.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 10 min at 240 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Compound identification is performed by comparing the mass spectra of the detected peaks with those in a spectral library (e.g., NIST, Wiley).
-
Retention indices (RI) are calculated using a series of n-alkanes (C8-C20) and compared with literature values for further confirmation.
-
Quantification can be performed using an internal standard method (e.g., with n-tetradecane) by generating a calibration curve with authentic standards of the turmerones if available.
The following diagram illustrates the general workflow for this protocol:
Protocol for Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450
This protocol outlines the general steps for expressing a candidate C. longa CYP450 in a heterologous host (e.g., Saccharomyces cerevisiae) to test for ar-turmerone 8-hydroxylase activity.
1. Gene Isolation and Cloning:
-
Based on transcriptome data, a candidate CYP450 gene is identified (e.g., from the CYP71D or CYP726 family).
-
The full-length coding sequence is amplified from C. longa rhizome cDNA by PCR.
-
The PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
-
The construct is transformed into a suitable yeast strain (e.g., WAT11) that co-expresses a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.
2. Yeast Culture and Protein Expression:
-
A single colony of the transformed yeast is grown in a selective medium containing glucose at 30 °C with shaking.
-
The culture is then used to inoculate a larger volume of expression medium containing galactose to induce protein expression.
-
The culture is incubated for a further 48-72 hours at a lower temperature (e.g., 20-25 °C) to enhance protein folding and stability.
3. In Vivo and In Vitro Enzyme Assays:
-
In Vivo Assay:
-
The substrate, ar-turmerone, is added directly to the induced yeast culture.
-
The culture is incubated for an additional 24-48 hours.
-
The culture medium and/or yeast cells are extracted with an organic solvent (e.g., ethyl acetate).
-
The extract is concentrated and analyzed by GC-MS or LC-MS for the presence of this compound.
-
-
In Vitro Assay:
-
Yeast microsomes containing the expressed CYP450 and CPR are isolated by differential centrifugation.
-
The microsomal fraction is incubated with ar-turmerone in a reaction buffer containing a NADPH-regenerating system.
-
The reaction is incubated at 30 °C for 1-2 hours and then quenched and extracted with an organic solvent.
-
The extract is analyzed by GC-MS or LC-MS.
-
4. Product Identification:
-
The formation of this compound is confirmed by comparing the mass spectrum and retention time of the product with that of an authentic standard, if available.
-
If a standard is not available, the structure of the product can be elucidated using NMR spectroscopy after purification.
The logical relationship for identifying the function of a candidate gene is depicted below:
Conclusion and Future Perspectives
The biosynthesis of this compound in Curcuma longa represents an intriguing area of plant specialized metabolism. While the initial steps involving the formation of the sesquiterpene backbone are becoming clearer, the subsequent oxidative modifications, particularly the final hydroxylation step, remain to be experimentally validated. The identification and characterization of the specific terpene synthase, oxidase, dehydrogenase, and cytochrome P450 monooxygenase involved in this pathway are critical next steps.
The protocols and data presented in this guide provide a solid foundation for researchers to pursue these questions. The successful elucidation of the complete pathway will not only deepen our understanding of terpenoid biosynthesis in this important medicinal plant but also pave the way for the heterologous production of this compound and other bioactive sesquiterpenoids for pharmaceutical applications. The combination of transcriptomics, metabolomics, and robust biochemical characterization will be instrumental in achieving this goal.
References
- 1. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 2. A cytochrome P450 CYP81AM1 from Tripterygium wilfordii catalyses the C-15 hydroxylation of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of Curcumin on the Cytochrome P450 Enzymes of the Steroidogenic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Identification and quantitation of eleven sesquiterpenes in three species of Curcuma rhizomes by pressurized liquid extraction and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 8-Hydroxy-ar-turmerone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for 8-Hydroxy-ar-turmerone, a sesquiterpenoid found in the essential oil of Curcuma longa (turmeric).[1] Due to the limited availability of public domain data for this specific derivative, this document summarizes the known information and presents generalized experimental protocols for the spectroscopic techniques typically used to characterize such natural products. This guide is intended to serve as a foundational resource for researchers engaged in the isolation, synthesis, and characterization of bioactive compounds.
Chemical Structure and Properties
This compound is a derivative of ar-turmerone, featuring a hydroxyl group at the C-8 position. Its chemical formula is C₁₅H₂₀O₂ with a molecular weight of 232.32 g/mol .[1][2]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that a complete, publicly available dataset is not currently available. The information presented is based on existing literature.
Table 1: ¹H NMR Spectroscopic Data
A proton NMR spectrum for this compound has been reported in the literature, however, the detailed chemical shifts, multiplicities, and coupling constants are not explicitly provided in a tabular format.[3] A representative spectrum is available in the cited literature.[3]
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in a tabular format |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ) ppm |
| Data not publicly available |
Table 3: Infrared (IR) Spectroscopic Data
Specific IR absorption data for this compound is not available. However, the IR spectrum is expected to show characteristic absorptions for the functional groups present. For the parent compound, ar-turmerone, characteristic peaks include aromatic C=C stretching and C=O stretching.[4] For this compound, an additional broad absorption band corresponding to the O-H stretch of the hydroxyl group would be anticipated.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (Alcohol) | 3200-3600 (broad) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
| C=O (Ketone) | 1680-1725 |
| C=C (Aromatic) | 1450-1600 |
| C-O (Alcohol) | 1050-1260 |
Table 4: Mass Spectrometry (MS) Data
The mass spectrum for this compound is not currently available in public databases. The parent compound, ar-turmerone, has a molecular weight of 216 g/mol .[4] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 232.
| Fragment | m/z | Relative Abundance (%) |
| Data not publicly available |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Thin Film (solid/oil): Dissolve the sample in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
MS/MS (Tandem Mass Spectrometry): Select the molecular ion peak and subject it to fragmentation to obtain structural information.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and the major fragment ions to elucidate the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
References
8-Hydroxy-ar-turmerone: A Technical Guide to Potential Therapeutic Applications
Abstract
8-Hydroxy-ar-turmerone, a hydroxylated derivative of the well-known bioactive sesquiterpene ar-turmerone (B1667624) found in Curcuma longa (Turmeric), is emerging as a compound of significant therapeutic interest.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its potential applications in oncology, neuroprotection, and anti-inflammatory therapies. We consolidate quantitative data from various studies, detail key experimental protocols for its investigation, and visualize the complex signaling pathways it modulates. This document serves as a foundational resource for researchers aiming to explore and harness the therapeutic potential of this natural compound.
Introduction
Turmerones, the major bioactive components of the essential oil of Curcuma longa, have a long history of use in traditional medicine.[2] These sesquiterpenoids, including α-, β-, and aromatic (ar)-turmerone, are recognized for a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound is a specific, hydroxylated form of ar-turmerone, identified as a key bioactive compound in plants like Kelussia odoratissima.[1] Its structural modification suggests a potentially distinct or enhanced pharmacological profile compared to its parent compound, ar-turmerone. This guide synthesizes the existing research to provide a detailed technical overview of its therapeutic promise.
Extraction and Isolation
The isolation of turmerones is a critical first step for their characterization and therapeutic evaluation. While protocols specifically for this compound are often embedded within broader phytochemical analyses, the general methodology follows a standard workflow for isolating sesquiterpenoids from plant material.
General Experimental Workflow
The process typically involves solvent extraction, fractionation to separate compounds by polarity, and subsequent purification using chromatographic techniques.
Caption: General workflow for extraction and isolation of this compound.
Detailed Experimental Protocols
Protocol 1: Soxhlet Extraction and Fractionation [4][5]
-
Preparation: Procure and powder the dried rhizomes of the source plant (e.g., Curcuma longa).
-
Extraction: Perform Soxhlet extraction using petroleum ether (60-80°C boiling point) for approximately 12 hours to obtain the lipid-soluble fraction.[5]
-
Concentration: Concentrate the resulting extract using a distillation assembly to yield turmeric oil or oleoresin.[5]
-
Fractionation: Partition the concentrated oil between petroleum ether and methanol (B129727) using a separating funnel. Repeatedly fractionate with methanol to separate compounds based on polarity.[4]
-
Purification: Treat the petroleum ether fraction with activated charcoal to remove impurities. Further purify the fraction using preparative Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC) with a mobile phase such as n-hexane:ethyl acetate (B1210297) (9.8:0.2 v/v) to isolate pure turmerones.[4][6]
Protocol 2: Characterization of Isolated Compound [4][7]
-
TLC: The isolated compound can be identified on a TLC plate, showing a characteristic violet spot with vanillin-sulfuric acid reagent upon heating. The Rf value for ar-turmerone is approximately 0.72.[4]
-
UV Spectroscopy: A UV spectrum of ar-turmerone shows maximum absorption peaks around 235-237 nm.[4][7]
-
GC-MS: Gas Chromatography-Mass Spectrometry is used to confirm the molecular weight. Ar-turmerone has a molecular weight of approximately 216 g/mol , while this compound has a molecular weight of 232.32 g/mol .[7][8][9]
Potential Therapeutic Applications
Research into this compound and its parent compound, ar-turmerone, has revealed significant potential across several therapeutic areas.
Anticancer Activity
The anticancer properties of turmerones are among their most studied attributes.[10][11] this compound, in particular, has been shown to activate the intrinsic pathway of apoptosis in breast cancer cells.[12]
Mechanism of Action: Studies suggest that this compound induces S-phase cell cycle arrest, an effect associated with the increased expression of cell cycle inhibitors p21 and p27.[12] This arrest prevents cancer cells from progressing through the cell division cycle, ultimately leading to apoptosis. The parent compound, ar-turmerone, has been shown to induce apoptosis in various cancer cell lines, including human myeloid leukemia (HL-60) and hepatocellular carcinoma (HepG2), through the activation of caspases and modulation of pathways like p-AKT/AKT and p-Erk/Erk.[1][10]
Caption: Anticancer signaling pathway of this compound.
Quantitative Data:
Table 1: Anti-proliferative Activity of Turmerone Compounds
| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Citation |
|---|---|---|---|---|
| α-turmerone | MDA-MB-231 (Breast) | Anti-proliferative, Apoptosis | 11.0 - 41.8 | [13] |
| α-turmerone | HepG2 (Liver) | Anti-proliferative | <50 | [13] |
| α-turmerone | MCF-7 (Breast) | Anti-proliferative | >50 | [13] |
| ar-turmerone | P388D1 (Lymphoblast) | Antitumor | Not specified | [10] |
| ar-turmerone | HaCaT (Keratinocytes) | Anti-proliferative | Dose-dependent |[14] |
Neuroprotective Effects
Ar-turmerone and its derivatives exhibit potent neuroprotective effects, suggesting a strong potential for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[15][16][17]
Mechanism of Action: The neuroprotective effects appear to be mediated by at least two distinct mechanisms:
-
Anti-inflammatory Action: Ar-turmerone suppresses the activation of microglial cells, which are key mediators of neuroinflammation. It achieves this by inhibiting critical signaling pathways, including NF-κB, JNK, and p38 MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][18][19]
-
Direct Neuroprotection & Neurogenesis: Ar-turmerone and its analogs can directly protect dopaminergic neurons from damage.[20] This is mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[3][15] Furthermore, ar-turmerone has been shown to induce the proliferation of neural stem cells (NSCs) both in vitro and in vivo, promoting regeneration.[21]
Caption: Neuroprotective and neurogenesis pathways of ar-turmerone.
Anti-inflammatory Activity
The anti-inflammatory properties of ar-turmerone are well-documented and are foundational to its therapeutic effects in various disease models, from neurodegeneration to skin inflammation.[14][18][19]
Mechanism of Action: Ar-turmerone exerts its anti-inflammatory effects by targeting key intracellular signaling cascades. In response to inflammatory stimuli like Amyloid-β (Aβ) or TNF-α, ar-turmerone blocks the phosphorylation and degradation of IκB-α, which prevents the translocation of the NF-κB transcription factor to the nucleus.[18] It also inhibits the phosphorylation of JNK and p38 MAPK.[18][19] This multi-target inhibition effectively shuts down the downstream production of a host of inflammatory mediators, including iNOS, COX-2, and pro-inflammatory cytokines.[3][18]
Caption: Anti-inflammatory signaling pathway of ar-turmerone.
Key Experimental Protocols for Bioactivity Assessment
To validate the therapeutic potential of this compound, a series of standardized in vitro assays are essential.
Protocol 3: Cell Viability / Anti-proliferative (MTT) Assay [14]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) or other target cells (e.g., HaCaT keratinocytes) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 4: Apoptosis Assessment (Annexin V-FITC/PI Staining) [13]
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Protocol 5: Cell Cycle Analysis [12]
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Protocol 6: Western Blot for Protein Expression [14]
-
Protein Extraction: Lyse treated cells and quantify the total protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates via SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p21, p27, cleaved caspase-3, p-p38, p-IκBα) overnight.
-
Secondary Antibody & Detection: Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
This compound, along with its parent compound ar-turmerone, presents a compelling profile as a multi-target therapeutic agent. The existing body of research strongly supports its potential in oncology, neuroprotection, and the management of inflammatory conditions. Its ability to modulate fundamental cellular processes such as cell cycle progression, apoptosis, and key inflammatory and antioxidant signaling pathways (NF-κB, MAPK, Nrf2) underscores its therapeutic versatility.
For drug development professionals, this compound represents a promising natural product lead. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are crucial.
-
In Vivo Efficacy: Moving beyond cell culture to robust animal models for cancer, neurodegenerative diseases, and chronic inflammation is a critical next step.
-
Safety and Toxicology: A thorough toxicological profile is necessary before any clinical consideration.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound could lead to the development of novel compounds with enhanced potency and specificity.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nanobioletters.com [nanobioletters.com]
- 8. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+)-Turmerone | C15H20O | CID 160512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. researchgate.net [researchgate.net]
- 13. lifekey.com.au [lifekey.com.au]
- 14. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. caringsunshine.com [caringsunshine.com]
- 18. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxy-ar-turmerone: A Technical Guide for Researchers and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from the turmeric plant (Curcuma longa) and also found in plants such as Kelussia odoratissima, has garnered significant interest in the scientific community for its potential therapeutic applications. Traditionally, turmeric has been a cornerstone of Ayurvedic and Traditional Chinese Medicine for centuries, employed to treat a wide array of ailments including inflammatory conditions, digestive issues, and skin diseases.[1] Modern research has begun to validate these traditional uses, identifying specific bioactive compounds like this compound and elucidating their mechanisms of action. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its anticancer and anti-inflammatory properties, with detailed experimental protocols and pathway visualizations to support further research and drug development.
Anticancer Activity
The anticancer potential of this compound has been most notably demonstrated in breast cancer models. Research indicates that this compound can induce apoptosis and cause cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
Quantitative Data
The cytotoxic effects of this compound have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Time (hours) | Reference |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 1.5 | 48 | Karimian et al., 2017 |
| LA7 | Rat Mammary Adenocarcinoma | 30.2 ± 2.1 | 48 | Karimian et al., 2017 |
Signaling Pathways
This compound exerts its anticancer effects through the modulation of specific signaling pathways, primarily inducing apoptosis through the intrinsic pathway and causing S-phase cell cycle arrest.
Intrinsic Apoptosis Pathway:
This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3 and caspase-7, ultimately leading to programmed cell death.
Figure 1: Intrinsic apoptosis pathway induced by this compound.
S-Phase Cell Cycle Arrest:
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest in the S phase. This is mediated by the upregulation of the cyclin-dependent kinase inhibitors p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are necessary for the progression of the cell cycle, thereby halting cell proliferation.
Figure 2: S-phase cell cycle arrest mediated by this compound.
Experimental Protocols
This protocol is adapted from the methodology used to assess the cytotoxicity of this compound against breast cancer cell lines.
Materials:
-
MCF-7 or LA7 cells
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This colorimetric assay measures the activity of caspases-3, -7, and -9.
Materials:
-
Treated and untreated cells
-
Caspase-3, -7, and -9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, and specific caspase substrates)
-
Microplate reader
Procedure:
-
Treat cells with the IC50 concentration of this compound for 48 hours.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the specific caspase substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength (typically 405 nm) using a microplate reader.
-
Calculate the fold-increase in caspase activity compared to the untreated control.
Anti-inflammatory Activity
While research on the anti-inflammatory properties of this compound is less extensive than that of its parent compound, ar-turmerone, preliminary evidence suggests its potential in modulating inflammatory responses. Ar-turmerone has been shown to inhibit key inflammatory pathways.
Signaling Pathways
Ar-turmerone has been demonstrated to suppress the activation of NF-κB and the phosphorylation of MAPKs such as JNK and p38, which are critical mediators of the inflammatory response. It is plausible that this compound shares similar mechanisms of action.
Figure 3: Potential anti-inflammatory signaling pathways inhibited by this compound.
Conclusion
This compound presents a promising avenue for the development of novel therapeutics, particularly in the field of oncology. Its ability to induce apoptosis and cell cycle arrest in cancer cells through well-defined signaling pathways highlights its potential as a lead compound. Further research is warranted to explore its efficacy in a broader range of cancer types, to fully elucidate its anti-inflammatory mechanisms, and to investigate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this potent natural compound.
References
An In-depth Technical Guide to the Core Research on 8-Hydroxy-ar-turmerone and its Congener, ar-turmerone
This technical guide provides a comprehensive review of the existing research on 8-Hydroxy-ar-turmerone and the closely related compound, ar-turmerone (B1667624). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate a deeper understanding of their biological activities and mechanisms of action.
Biological Activities
This compound, a sesquiterpene found in Curcuma longa (turmeric) and Kelussia odoratissima, has garnered scientific interest for its potential therapeutic applications, particularly in oncology.[1][2] Research into this compound and its parent molecule, ar-turmerone, has revealed a range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][3][4]
Anticancer Activity
The primary focus of research into this compound has been its anticancer potential. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines and induce programmed cell death (apoptosis).[1][2] Specifically, the 8-hydroxy conjugated form of ar-turmerone has been observed to induce apoptosis in human leukemia cell lines and suppress the proliferation of breast cancer cells.[2]
While specific quantitative data for this compound is limited in the currently available literature, extensive research on the parent compound, ar-turmerone, provides valuable insights into its potential efficacy. Ar-turmerone has demonstrated cytotoxic effects across a range of cancer cell lines.
Table 1: Cytotoxic Activity of ar-turmerone and α-turmerone on Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| ar-turmerone | K562 | Human chronic myelogenous leukemia | 20-50 µg/mL | [5] |
| ar-turmerone | L1210 | Mouse lymphocytic leukemia | 20-50 µg/mL | [5] |
| ar-turmerone | U937 | Human histiocytic lymphoma | 20-50 µg/mL | [5] |
| ar-turmerone | RBL-2H3 | Rat basophilic leukemia | 20-50 µg/mL | [5] |
| α-turmerone | HepG2 | Human liver cancer | 11.0 - 41.8 µg/mL | [6] |
| α-turmerone | MCF-7 | Human breast cancer | 11.0 - 41.8 µg/mL | [6] |
| α-turmerone | MDA-MB-231 | Human breast cancer | 11.0 - 41.8 µg/mL | [6] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-inflammatory and Neuroprotective Activities
Beyond its anticancer effects, ar-turmerone has been shown to possess anti-inflammatory and neuroprotective properties. It can inhibit the activation of microglia, which are immune cells in the central nervous system, suggesting its potential in treating neurodegenerative diseases.[3][7][8] Ar-turmerone has also been found to promote the proliferation of neural stem cells, indicating a potential role in neural regeneration.[8][9] Furthermore, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines.[10]
Mechanism of Action
The therapeutic effects of this compound and ar-turmerone are attributed to their ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.
Induction of Apoptosis via Bax/Bcl-2 Pathway
A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis through the modulation of the Bax/Bcl-2 protein ratio. In breast cancer cells, the 8-hydroxy conjugated form of ar-turmerone has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.
Inhibition of Pro-inflammatory Signaling Pathways
Ar-turmerone has been demonstrated to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways.[7] In the context of neuroinflammation stimulated by amyloid-β, ar-turmerone suppresses the expression and activation of inflammatory mediators such as MMP-9, iNOS, and COX-2.[7] It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory genes.
Experimental Protocols
This section details the methodologies for key experiments cited in the research of ar-turmerone and its derivatives.
Isolation and Purification of Turmerones
A common method for isolating turmerones from their natural sources involves extraction followed by chromatographic separation.
Protocol: Isolation of ar-turmerone from Turmeric Oleoresin [11][12]
-
Extraction: Turmeric powder is extracted with a non-polar solvent such as petroleum ether using a Soxhlet apparatus for approximately 12 hours. The resulting extract is then concentrated by distillation to yield turmeric oil.
-
Fractionation: The turmeric oil is fractionated using a liquid-liquid extraction with petroleum ether and methanol (B129727) in a separating funnel. This step is repeated to enrich the turmerone content in the methanolic fraction.
-
Adsorption Chromatography: The enriched fraction is subjected to adsorption chromatography using silica (B1680970) gel as the adsorbent. The oleoresin-to-silica gel ratio is optimized (e.g., 1:3).
-
Elution: The silica gel is eluted with a suitable solvent, such as 96% ethanol, to recover the isolated ar-turmerone.
-
Characterization: The purity and identity of the isolated ar-turmerone are confirmed using techniques such as Thin-Layer Chromatography (TLC), UV-Visible Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Protocol: [5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated overnight to allow for cell attachment.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., ar-turmerone) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assays
3.3.1 DNA Fragmentation Assay [5][13]
This assay detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment and Lysis: Cells are treated with the test compound for various time points and concentrations. After treatment, the cells are harvested and lysed.
-
DNA Extraction: DNA is extracted from the cell lysate using a phenol-chloroform extraction method.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5%) and subjected to electrophoresis.
-
Visualization: The DNA fragments are visualized under UV light after staining with an intercalating agent like ethidium (B1194527) bromide. Apoptotic cells will show a characteristic ladder pattern of DNA fragments in multiples of 180-200 base pairs.
3.3.2 Annexin V-FITC/Propidium Iodide (PI) Staining [14]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, and both floating and adherent cells are collected.
-
Washing: The cells are washed twice with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Bax and Bcl-2 Expression
This technique is used to detect and quantify the levels of specific proteins, such as Bax and Bcl-2.[15]
-
Protein Extraction: Cells are treated with the test compound, harvested, and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels of Bax and Bcl-2 are normalized to the loading control.
Conclusion
The research on this compound and its parent compound, ar-turmerone, highlights their significant potential as therapeutic agents, particularly in the fields of oncology, neuroprotection, and anti-inflammatory medicine. While a substantial body of evidence demonstrates the cytotoxic and mechanistic pathways of ar-turmerone, further focused research is imperative to fully elucidate the specific biological activities, quantitative efficacy, and detailed mechanisms of action of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for future investigations into this promising class of natural compounds. As our understanding of these molecules deepens, they may pave the way for the development of novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jaoc.samipubco.com [jaoc.samipubco.com]
- 4. mdpi.com [mdpi.com]
- 5. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifekey.com.au [lifekey.com.au]
- 7. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of aromatic turmerone on activity deprivation-induced apoptosis in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective induction of apoptosis by ar-turmerone isolated from turmeric (Curcuma longa L) in two human leukemia cell lines, but not in human stomach cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of curcumin on Bcl-2 and Bax expression in nude mice prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone is a sesquiterpene found in the essential oil of Curcuma longa (turmeric) that has garnered significant interest for its potential therapeutic applications.[1] This bioactive compound is known to modulate cellular signaling pathways, exhibit anti-inflammatory activity, and may play a role in neurogenesis by affecting the proliferation and differentiation of neural stem cells.[1] Its potential applications in oncology are also under investigation.[1] These diverse biological activities make this compound a promising candidate for further research and drug development.
This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from Curcuma longa rhizomes. The methodologies are based on established techniques for the isolation of turmerones and related sesquiterpenoids, adapted to the specific properties of the hydroxylated form.
Data Presentation: Extraction and Purification Parameters
The following table summarizes various methods and key quantitative data points relevant to the extraction and purification of turmerones. While specific data for this compound is limited, the provided information for the closely related ar-turmerone (B1667624) can serve as a valuable baseline for optimizing the isolation of its hydroxylated derivative.
| Method | Matrix | Key Parameters | Compound | Yield/Purity | Reference |
| Extraction | |||||
| Soxhlet Extraction | Turmeric Powder | Solvent: Petroleum ether (60-80°C); Duration: 12 hours | Turmerone | Not specified | [2][3] |
| Maceration | Turmeric Rhizome | Solvent: 96% Ethanol (B145695); Duration: 72 hours | Turmeric Oleoresin | Not specified | [4] |
| Hydrophobic Deep Eutectic Solvents (HDES) Extraction | Curcuma longa L. | HDES: Oxalic acid:menthol (1:3.6 molar ratio); Solid-to-liquid ratio: 10:1 (mg/mL); Duration: 90 min | ar-turmerone | 3.83 ± 0.19% (w/w, dry basis) | [5][6] |
| Purification | |||||
| Silica (B1680970) Gel Adsorption & Elution | Turmeric Oleoresin | Adsorbent: Silica gel (1:3 ratio of oleoresin to silica); Eluent: 96% Ethanol | ar-turmerone | 27.74% area by GC-MS | [7][4] |
| Preparative TLC | Petroleum Ether Fraction | Stationary Phase: Silica gel; Mobile Phase: Toluene:Ethyl Acetate (B1210297) (93:7) | Turmerone | Not specified | |
| Preparative HPLC | Turmeric Volatile Oil | Column: C18; Mobile Phase: Methanol (B129727):Water (80:20) | ar-turmerone | >99% | [8] |
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the extraction and purification of this compound.
Protocol 1: Extraction of Turmeric Oleoresin
This protocol describes the initial extraction of oleoresin, which contains a mixture of curcuminoids and essential oils, including this compound, from dried turmeric rhizomes.
Materials:
-
Dried and powdered Curcuma longa rhizomes
-
96% Ethanol
-
n-Hexane
-
Maceration vessel
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the powdered turmeric rhizomes with 96% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional stirring.[7]
-
Filter the mixture to separate the ethanolic extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain a thick extract.
-
To the thick extract, add n-hexane in a 1:2 ratio (v/v) and stir until a homogenous mixture is formed.
-
Allow the mixture to stand, leading to the precipitation of insoluble components.
-
Filter the mixture and collect the n-hexane filtrate.
-
Evaporate the n-hexane from the filtrate using a rotary evaporator to yield the turmeric oleoresin.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the separation of this compound from the crude oleoresin using silica gel chromatography. Due to the hydroxyl group, this compound is more polar than ar-turmerone, which will affect its elution profile.
Materials:
-
Turmeric oleoresin
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent.
-
Sample Loading: Dissolve the turmeric oleoresin in a minimal amount of the initial mobile phase (e.g., n-Hexane with a small percentage of ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 or 7:3). Visualize the spots under a UV lamp. This compound, being more polar, will have a lower Rf value than ar-turmerone.
-
Pooling and Concentration: Pool the fractions containing the purified this compound based on the TLC analysis and concentrate them using a rotary evaporator.
Protocol 3: High-Purity Purification by Preparative HPLC
For obtaining high-purity this compound for analytical or biological studies, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Materials:
-
Partially purified this compound from column chromatography
-
HPLC-grade methanol
-
HPLC-grade water
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient system of methanol and water. A starting condition could be 70:30 or 80:20 (methanol:water), adjusted based on initial analytical runs.[8]
-
Flow Rate: A typical flow rate for a preparative column is in the range of 5-15 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 237 nm, the maximum wavelength for ar-turmerone, which is likely similar for the hydroxylated form).[7]
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction, for example, by lyophilization or rotary evaporation, to obtain the pure compound.
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathway Modulation by Turmerones
The following diagram illustrates potential signaling pathways that may be modulated by turmerones, including this compound, based on published research for ar-turmerone.[9][10] This is a proposed pathway and requires experimental validation for this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. This compound | 949081-09-8 | ZMB08109 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of curcuminoids and ar-turmerone from turmeric (Curcuma longa L.) using hydrophobic deep eutectic solvents (HDESs) and application as HDES-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. CN104478686A - Preparation method of ar-turmerone reference substance in turmeric volatile oil - Google Patents [patents.google.com]
- 9. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC Method for the Quantification of 8-Hydroxy-ar-turmerone
Abstract
Introduction
Curcuma longa, commonly known as turmeric, is a rich source of bioactive compounds, including curcuminoids and essential oils. The essential oil fraction is largely composed of sesquiterpenoids, with ar-turmerone (B1667624) being a major constituent. 8-Hydroxy-ar-turmerone is a significant metabolite of ar-turmerone. The quantification of this metabolite is essential for pharmacokinetic studies, understanding the metabolism of turmeric constituents, and for the quality control of turmeric-based extracts and finished products.
Due to the structural similarity with its parent compound, an HPLC method employing a C18 stationary phase is appropriate. The addition of a hydroxyl group to the ar-turmerone structure increases its polarity, which is expected to result in a slightly shorter retention time under reversed-phase conditions compared to ar-turmerone. This proposed method is based on established isocratic HPLC protocols for ar-turmerone, offering a reliable foundation for adaptation and validation[1].
Proposed Analytical Method
Instrumentation and Materials
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector, analytical balance, sonicator, and centrifuge.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (B129727) (HPLC Grade)
-
This compound reference standard (>98% purity)
-
Curcuma longa extract or other sample matrix
-
-
Chromatographic Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
The following conditions are proposed as a starting point for method development, based on successful separation of ar-turmerone[1].
| Parameter | Proposed Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | UV at 240 nm |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Turmeric Oil/Extract)
-
Accurately weigh approximately 100 mg of the turmeric oil or extract into a 10 mL volumetric flask.
-
Add 8 mL of methanol and sonicate for 15 minutes to extract the analytes.
-
Allow the solution to cool to room temperature and make up the volume to 10.0 mL with methanol.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation (Representative Parameters)
A full validation according to ICH guidelines should be performed. The following table presents representative performance data based on the validated analysis of the parent compound, ar-turmerone, which can be considered an achievable target for this proposed method[1].
| Validation Parameter | Representative Target Specification (based on ar-turmerone) |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~100 ng/mL |
| Precision (%RSD) | < 5% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 95% - 105% |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot a graph of the mean peak area against the corresponding concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Inject the prepared sample solution. Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the sample.
The concentration of the analyte in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C * V * D) / W
Where:
-
C = Concentration from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor, if any
-
W = Weight of the initial sample (mg)
Conclusion
This application note details a proposed HPLC-UV method for the quantification of this compound. While based on robust methods for the parent compound ar-turmerone, this protocol requires full validation to establish its performance characteristics for this compound specifically. The provided chromatographic conditions, sample preparation steps, and representative validation targets offer a strong starting point for researchers aiming to develop and implement a reliable analytical method for this compound.
References
Application Notes and Protocols for the Synthesis of 8-Hydroxy-ar-turmerone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone is a sesquiterpenoid derived from turmeric (Curcuma longa) that has garnered significant interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. As a derivative of the more abundant ar-turmerone (B1667624), its synthesis is of considerable importance for further pharmacological investigation and drug development. These application notes provide a detailed protocol for the proposed synthesis of this compound via benzylic oxidation of ar-turmerone, along with methods for the preparation of its derivatives. Characterization data and potential biological signaling pathways are also discussed.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₂ | [1][2] |
| Molecular Weight | 232.32 g/mol | [1][2] |
| Appearance | - | - |
| ¹H NMR (CDCl₃) | See Experimental Protocols | [3] |
| ¹³C NMR (CDCl₃) | See Experimental Protocols | [3] |
| Mass Spectrometry | See Experimental Protocols | - |
Table 2: Proposed Synthesis of this compound - Reaction Parameters
| Parameter | Condition |
| Starting Material | ar-Turmerone |
| Reagent | Selenium Dioxide (SeO₂) |
| Solvent | 1,4-Dioxane |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Work-up | Filtration, Extraction |
| Purification | Column Chromatography |
| Expected Yield | Variable |
Experimental Protocols
Protocol 1: Synthesis of ar-Turmerone (Starting Material)
ar-Turmerone can be isolated from the volatile oil of Curcuma longa or synthesized. For the purpose of these notes, we will assume commercially available or previously isolated ar-turmerone is used. A general isolation procedure is outlined below.
Materials:
-
Dried turmeric rhizomes
-
Petroleum ether (60-80°C)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Soxhlet apparatus
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Grind dried turmeric rhizomes into a fine powder.
-
Extract the powder with petroleum ether using a Soxhlet apparatus for 12 hours.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain turmeric oil.
-
Perform liquid-liquid extraction of the oil with petroleum ether and methanol to partition the components.
-
Isolate ar-turmerone from the appropriate fraction using silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.
-
Combine fractions containing pure ar-turmerone (monitored by TLC) and concentrate to yield the final product.
Protocol 2: Synthesis of this compound via Benzylic Oxidation
This protocol is a proposed method based on the known reactivity of selenium dioxide for benzylic oxidation. Optimization may be required.
Materials:
-
ar-Turmerone
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ar-turmerone (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate. Wash the filter cake with DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford this compound.
Characterization:
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the benzylic proton of ar-turmerone replaced by a downfield signal corresponding to the hydroxylated carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₅H₂₀O₂ (m/z = 232.14).
Protocol 3: General Procedure for the Synthesis of this compound Derivatives
Derivatives can be prepared by targeting the hydroxyl group or other reactive sites on the molecule.
A. Ester Derivatives (targeting the hydroxyl group):
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM) containing a base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture to 0°C.
-
Add the desired acyl chloride or anhydride (B1165640) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the ester derivative by column chromatography.
B. Ether Derivatives (targeting the hydroxyl group):
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride, 1.2 eq) at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the desired alkyl halide (1.2 eq) and allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the ether derivative by column chromatography.
Signaling Pathways and Experimental Workflows
The biological activity of ar-turmerone, the precursor to this compound, has been shown to involve the modulation of several key signaling pathways. It is plausible that this compound and its derivatives may exhibit similar or enhanced activities through these pathways.
Caption: A generalized workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.
Caption: Inhibition of NF-κB, JNK, and p38 MAPK pathways by ar-turmerone derivatives as a proposed mechanism for their anti-inflammatory effects.[4]
References
- 1. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 8-Hydroxy-ar-turmerone Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture assays with 8-Hydroxy-ar-turmerone, a bioactive compound isolated from Curcuma longa (turmeric). The protocols outlined below are foundational and may require optimization based on the specific cell line and experimental objectives.
Introduction
This compound is a derivative of ar-turmerone (B1667624), a major bioactive component of turmeric essential oil. While extensive research has been conducted on ar-turmerone, demonstrating its anti-inflammatory, neuroprotective, and anti-cancer properties, specific data on this compound is limited. The protocols provided herein are largely adapted from established methods for ar-turmerone and serve as a starting point for investigation. It is hypothesized that this compound may exhibit similar, potentially enhanced, biological activities due to its structural similarity to ar-turmerone.
Data Presentation
The following tables summarize quantitative data reported for ar-turmerone, which can be used as a reference for designing experiments with this compound. Note: These values are for ar-turmerone and should be used as a guide for determining the optimal concentrations of this compound.
Table 1: Anti-proliferative Activity of ar-turmerone in Cancer Cell Lines
| Cell Line | Assay | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| K562 (Human immortalised myelogenous leukemia) | MTT | 20-50 | Not Specified | [1] |
| L1210 (Mouse lymphocytic leukemia) | MTT | 20-50 | Not Specified | [1] |
| U937 (Human histiocytic lymphoma) | MTT | 20-50 | Not Specified | [1] |
| RBL-2H3 (Rat basophilic leukemia) | MTT | 20-50 | Not Specified | [1] |
| HepG2 (Human liver cancer) | MTT | >100 | 48 | [2] |
| MCF-7 (Human breast adenocarcinoma) | MTT | >100 | 48 | [2] |
| MDA-MB-231 (Human breast adenocarcinoma) | MTT | >100 | 48 | [2] |
Table 2: Anti-inflammatory Activity of ar-turmerone
| Cell Line | Stimulation | Assay | Concentration (µM) | Effect | Reference |
| HaCaT (Human keratinocytes) | TNF-α (5 ng/mL) | ELISA | 5, 10, 20 | Dose-dependent reduction of IL-1β, IL-6, IL-8 | [3] |
| BV2 (Mouse microglia) | Amyloid β | ELISA | Not Specified | Reduced TNF-α, IL-1β, IL-6, MCP-1 production | [4] |
| CD4+ T cells | Not Specified | Not Specified | Not Specified | Suppressed IFN-γ and IL-2 production | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Assay: Measurement of Cytokine Production (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., BV2 microglia, HaCaT keratinocytes)
-
Complete cell culture medium
-
24-well cell culture plates
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))
-
This compound stock solution
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) to the wells and incubate for the recommended time (typically 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of cytokines in the supernatants and compare the treated groups to the stimulated control group.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound cell culture assays.
Caption: Postulated neuroprotective mechanism of this compound via Nrf2 activation.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols are general guidelines and may need to be optimized for specific experimental conditions. It is crucial to perform preliminary dose-response experiments to determine the optimal concentration range for this compound in your specific cell model. Always adhere to standard laboratory safety practices.
References
- 1. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifekey.com.au [lifekey.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Inflammatory cytokine production by ar-Turmerone isolated from Curcuma phaeocaulis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from the rhizomes of Curcuma longa (turmeric), has garnered interest for its potential pharmacological activities.[1] As research into its therapeutic benefits progresses, the need for a robust and validated analytical method for its quantification in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, precise, and linear over a defined concentration range.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from other components. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water. The analyte is detected by its absorbance in the UV spectrum. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Blank matrix (e.g., plasma, formulation excipients)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocols
Chromatographic Conditions
Based on methods for structurally similar compounds like ar-turmerone, the following chromatographic conditions are proposed.[3][4]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general protocol for a solid dosage form is provided below.
-
Weigh and finely powder a representative sample of the formulation.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to extract the analyte.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Make up the volume with methanol and mix thoroughly.
-
Centrifuge a portion of the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute with the mobile phase if necessary to fall within the calibration curve range.
Method Validation Protocol
The analytical method should be validated according to ICH guidelines, including the following parameters:[5][6][7]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing blank samples, placebo formulations, and samples spiked with this compound. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five concentrations of the reference standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by the recovery of a known amount of analyte spiked into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by different analysts. The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is evaluated by making small changes to the mobile phase composition, flow rate, and column temperature and observing the effect on the results.
-
Stability-Indicating Nature (Forced Degradation): To demonstrate that the method can separate this compound from its degradation products, forced degradation studies should be performed.[4][8] The analyte should be subjected to stress conditions such as:
-
Acid hydrolysis (e.g., 0.1 N HCl at 60 °C for 24 hours)
-
Base hydrolysis (e.g., 0.1 N NaOH at 60 °C for 24 hours)
-
Oxidative degradation (e.g., 3% H₂O₂ at room temperature for 24 hours)
-
Thermal degradation (e.g., 80 °C for 48 hours)
-
Photolytic degradation (e.g., exposure to UV light for 7 days) The chromatograms of the stressed samples should be compared with that of an unstressed sample to demonstrate the separation of the parent peak from any degradation product peaks.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Relative StandardDeviation (RSD) ofReplicate Injections | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean Recovery (%) | % RSD |
| 80% | |||||
| 100% | |||||
| 120% |
Table 4: Precision Data
| Parameter | % RSD |
| Repeatability | |
| Intermediate Precision |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | |
| LOQ |
Visualization
Caption: Workflow for the HPLC analysis of this compound.
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols for the Isolation of 8-Hydroxy-ar-turmerone from Turmeric Oil
Introduction
8-Hydroxy-ar-turmerone is a bioactive sesquiterpenoid found in the essential oil of turmeric (Curcuma longa).[1] As a derivative of ar-turmerone (B1667624), it is of significant interest to researchers in natural product chemistry and drug development for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities.[1] The isolation of this specific compound in high purity presents a challenge due to the complex composition of turmeric oil, which contains a multitude of structurally similar sesquiterpenoids.
These application notes provide a comprehensive overview of established chromatographic techniques adapted for the isolation and purification of this compound from turmeric oil. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation in tabular format, and workflow visualizations to guide the experimental process. While direct protocols for this compound are not extensively documented, the following methods are based on successful isolation of ar-turmerone and other related compounds from turmeric oil and oleoresin.[2][3]
Application Note 1: Coarse Separation of this compound using Silica (B1680970) Gel Column Chromatography
This protocol outlines a method for the initial fractionation of turmeric oil to obtain a crude isolate enriched with this compound. Silica gel column chromatography is a fundamental technique for separating compounds based on their polarity.
Experimental Protocol: Column Chromatography
-
Preparation of the Stationary Phase: A glass column is slurry-packed with silica gel (60-120 mesh) using the initial mobile phase (petroleum ether or n-hexane). The ratio of the crude turmeric oil to silica gel should be approximately 1:10 to 1:15 (w/w) for effective separation.[3]
-
Sample Loading: The turmeric oil is mixed with a small amount of silica gel to create a dry powder. This powder is then carefully loaded onto the top of the prepared column.
-
Elution: The separation is achieved by gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common solvent system is petroleum ether-ethyl acetate (B1210297).[3] The elution can begin with 100% petroleum ether, followed by a gradual increase in the concentration of ethyl acetate.
-
Fraction Collection: Eluted fractions are collected sequentially. The composition of each fraction is monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase, such as n-hexane:ethyl acetate (9.8:0.2 v/v).[4] Spots can be visualized under UV light at 254 nm.[3][4]
-
Pooling of Fractions: Fractions with similar TLC profiles, corresponding to the expected polarity of this compound, are pooled together and concentrated using a rotary evaporator.
Data Presentation: Column Chromatography Parameters
| Parameter | Specification | Reference |
| Stationary Phase | Silica Gel (60-120 mesh or 300-400 mesh) | [3][5] |
| Mobile Phase | Gradient of Petroleum Ether and Ethyl Acetate | [3] |
| Gradient Elution | Start with 30:1 to 15:1 (Petroleum Ether:Ethyl Acetate) | [3] |
| Sample to Adsorbent Ratio | 1:10 to 1:15 (w/w) | [3] |
| Monitoring Technique | Thin Layer Chromatography (TLC) | [2][4] |
| TLC Mobile Phase | n-hexane:ethyl acetate (9.8:0.2 v/v) or (97:3 v/v) | [4][6] |
| Visualization | UV light at 254 nm | [3][4] |
Workflow for Coarse Separation
Caption: Workflow for the coarse isolation of this compound.
Application Note 2: Fine Purification of this compound by Preparative HPLC
Following initial separation, the enriched fraction requires further purification to achieve high purity of this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique suitable for this purpose.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: The crude isolate obtained from column chromatography is dissolved in the mobile phase (e.g., a mixture of methanol (B129727) and water) to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic System: A preparative HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of methanol and water or acetonitrile (B52724) and water.[3]
-
Elution and Detection: An isocratic elution with a defined ratio of methanol to water (e.g., 80:20 v/v) is often effective.[3] The flow rate is adjusted based on the column dimensions. The eluent is monitored with a UV detector at a wavelength where ar-turmerone and its derivatives absorb, such as 239 nm.[7]
-
Fraction Collection: The peak corresponding to this compound is collected. The retention time will need to be determined through analytical HPLC first.
-
Post-Purification: The collected fraction is concentrated under reduced pressure to remove the mobile phase solvents, yielding the purified compound.
-
Purity Analysis: The purity of the final product should be assessed using analytical HPLC, which should show a single major peak. The identity of the compound can be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Preparative HPLC Parameters
| Parameter | Specification | Reference |
| Stationary Phase | Preparative C18 Column | [8][9] |
| Mobile Phase | Methanol and Water | [3] |
| Elution Mode | Isocratic | [8] |
| Mobile Phase Composition | 80:20 (Methanol:Water, v/v) | [3] |
| Flow Rate | 10 mL/min (dependent on column size) | [3] |
| Detection Wavelength | ~239 nm (based on ar-turmerone) | [7] |
| Sample Preparation | Dissolved in mobile phase and filtered | [8] |
Workflow for Fine Purification
Caption: Workflow for the fine purification of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. CN104478686A - Preparation method of ar-turmerone reference substance in turmeric volatile oil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. updatepublishing.com [updatepublishing.com]
- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 7. Turmeric Oil: Composition, Extraction, Potential Health Benefits and Other Useful Applications [ajmb.umsha.ac.ir]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 8-Hydroxy-ar-turmerone and its Analogue, Aromatic-turmerone, in Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-ar-turmerone is a bioactive sesquiterpene found in the essential oil of Curcuma longa (turmeric). It, along with its more extensively studied analogue, aromatic-turmerone (ar-turmerone), has garnered significant interest in the field of neuroscience for its potential to stimulate neurogenesis. This document provides detailed application notes and protocols for researchers investigating the pro-neurogenic effects of these compounds, with a primary focus on ar-turmerone (B1667624), for which a greater body of quantitative data is currently available.
Studies have demonstrated that ar-turmerone can enhance the proliferation of neural stem cells (NSCs) and promote their differentiation into neurons, both in vitro and in vivo.[1][2][3] These properties make this compound and ar-turmerone promising candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease and stroke.[4][5] The primary mechanism of action is thought to involve the modulation of intracellular signaling pathways that regulate NSC self-renewal and differentiation, alongside anti-inflammatory effects on microglia.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of aromatic-turmerone on neural stem cell proliferation and differentiation.
Table 1: In Vitro Effects of ar-turmerone on Neural Stem Cell (NSC) Proliferation
| Concentration (µg/mL) | Effect on NSC Number (% increase vs. control) | Percentage of Proliferating NSCs (BrdU+) | Reference |
| 3.125 | Significant increase | Not specified | [1] |
| 6.25 | ~80% (maximum increase) | Increased from ~50% to ~80% | [1][7] |
| 12.5 | Significant increase | Not specified | [1] |
| 25 | Significant increase | Not specified | [1] |
Table 2: In Vivo Effects of ar-turmerone on Neurogenesis
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Adult Rat | Intracerebroventricular (i.c.v.) injection | 3 mg | Increased number of DCX-positive neuroblasts in the subventricular zone (SVZ) and expansion of the hippocampus. | [1][3] |
Signaling Pathways
Aromatic-turmerone is believed to influence neurogenesis through multiple pathways. Its anti-inflammatory action on microglia is well-documented, involving the inhibition of NF-κB, JNK, and p38 MAPK signaling.[6] In neural stem cells, it is hypothesized to promote proliferation and neuronal differentiation by modulating the STAT3-Ser/Hes3 signaling axis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound or ar-turmerone on neurogenesis.
Primary Neural Stem Cell (NSC) Culture from Fetal Rat Brain
This protocol describes the isolation and culture of NSCs from the brains of fetal Sprague-Dawley rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E14-16)
-
DMEM/F-12 medium
-
B-27 supplement
-
Recombinant human epidermal growth factor (EGF)
-
Recombinant human basic fibroblast growth factor (bFGF)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-L-ornithine and fibronectin-coated flasks/plates
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically dissect the embryos and remove the brains.
-
Isolate the cortical tissue and mechanically dissociate it in DMEM/F-12 medium.
-
Centrifuge the cell suspension and resuspend the pellet in NSC proliferation medium (DMEM/F-12, B-27, 20 ng/mL EGF, 20 ng/mL bFGF, and Penicillin-Streptomycin).
-
Plate the cells on poly-L-ornithine and fibronectin-coated flasks.
-
Incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
NSC Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
NSC culture
-
This compound or ar-turmerone stock solution
-
BrdU labeling reagent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
DNase I
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Plate NSCs in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Add BrdU labeling reagent to the medium and incubate for 2-4 hours.
-
Fix, permeabilize, and treat the cells with DNase I to expose the incorporated BrdU.
-
Incubate with anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the wells using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells.
NSC Differentiation and Immunocytochemistry
This protocol is for inducing NSC differentiation and identifying neuronal and glial lineages.
Materials:
-
NSC culture
-
Differentiation medium (DMEM/F-12, B-27, without growth factors)
-
Primary antibodies: anti-β-III-tubulin (TuJ1) for neurons, anti-GFAP for astrocytes, anti-SOX2 for undifferentiated NSCs.
-
Fluorescently labeled secondary antibodies
-
DAPI
Procedure:
-
Plate NSCs on coated coverslips.
-
To induce differentiation, replace the proliferation medium with differentiation medium.
-
Treat with the test compound during the differentiation period (e.g., 7-10 days).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI and mount the coverslips on microscope slides.
-
Visualize and quantify the percentage of TuJ1-positive and GFAP-positive cells.[8]
Western Blot Analysis
This protocol is for quantifying the expression of key proteins involved in neurogenesis.
Materials:
-
NSC lysates (from control and treated cells)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SOX2, anti-Doublecortin (DCX), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound and its analogue, ar-turmerone, represent a promising class of compounds for stimulating endogenous neural repair mechanisms. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate their therapeutic potential in the context of neurodegenerative diseases and brain injury. While much of the detailed research has focused on ar-turmerone, the structural similarity and preliminary data for this compound suggest it is a highly relevant and potent compound for future studies in neurogenesis. Further research is warranted to fully elucidate the signaling pathways directly modulated by these compounds in neural stem cells.
References
- 1. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turmeric compound boosts regeneration of brain stem cells | EurekAlert! [eurekalert.org]
- 4. Aromatic-turmerone induces neural stem ce... - Cure Parkinson's [healthunlocked.com]
- 5. Frontiers | The STAT3-Ser/Hes3 signaling axis: an emerging regulator of endogenous regeneration and cancer growth [frontiersin.org]
- 6. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.omegor.com [en.omegor.com]
- 8. besynchro.com [besynchro.com]
Probing the Anti-inflammatory Potential of 8-Hydroxy-ar-turmerone: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-inflammatory activity of 8-Hydroxy-ar-turmerone. Detailed protocols for key in vitro assays are presented, along with data interpretation guidelines and visualizations of the underlying molecular pathways. This document is intended to assist researchers in the fields of pharmacology, natural product chemistry, and drug discovery in evaluating the therapeutic potential of this novel compound.
Introduction to this compound and its Anti-inflammatory Promise
This compound is a hydroxylated derivative of ar-turmerone (B1667624), a bioactive sesquiterpenoid found in the essential oil of Turmeric (Curcuma longa). Ar-turmerone itself has demonstrated significant anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.[1][2] Studies have shown that ar-turmerone can suppress the activation of microglia and inhibit the production of pro-inflammatory mediators.[1][2] The addition of a hydroxyl group to the aromatic ring of ar-turmerone may enhance its bioactivity and therapeutic potential, making it a compound of interest for the development of new anti-inflammatory agents.
The primary mechanism by which compounds like ar-turmerone exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] These pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6] By inhibiting these pathways, this compound is hypothesized to reduce the production of inflammatory mediators and thus ameliorate inflammatory conditions.
Key In Vitro Assays for Assessing Anti-inflammatory Activity
A battery of in vitro assays can be employed to thoroughly characterize the anti-inflammatory profile of this compound. The following protocols are based on the widely used lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model, which mimics the inflammatory response of immune cells.
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[7] The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[8] A decrease in nitrite concentration in the presence of the test compound indicates inhibition of NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.[9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[10]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (TNF-α and IL-6) by ELISA
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial mediators of the inflammatory response.[11] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
ELISA Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate.
-
Add a substrate that is converted by the enzyme into a colored product.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).[12]
-
Quantification: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating from the standard curve.[11]
Western Blot Analysis of iNOS and COX-2 Protein Expression
Principle: Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate. By measuring the protein levels of iNOS and COX-2, key enzymes in the inflammatory cascade, the effect of this compound on their expression can be determined.[13][14]
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize the expression of iNOS and COX-2 to the housekeeping protein.
Data Presentation
The quantitative data obtained from these assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | - | ||
| LPS (1 µg/mL) | - | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 | ||
| Positive Control (e.g., L-NAME) + LPS |
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (no LPS) | - | ||||
| LPS (1 µg/mL) | - | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 5 | ||||
| This compound + LPS | 10 | ||||
| Positive Control (e.g., Dexamethasone) + LPS |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Relative iNOS Expression (normalized to β-actin) | % Inhibition | Relative COX-2 Expression (normalized to β-actin) | % Inhibition |
| Control (no LPS) | - | ||||
| LPS (1 µg/mL) | - | ||||
| This compound + LPS | 1 | ||||
| This compound + LPS | 5 | ||||
| This compound + LPS | 10 | ||||
| Positive Control (e.g., Dexamethasone) + LPS |
Visualization of Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in this research.
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion
The assays and protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By systematically measuring its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The provided data tables and diagrams will aid in the clear presentation and interpretation of experimental findings, facilitating the advancement of research in this promising area of drug discovery.
References
- 1. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 6. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 7. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Western blot analysis of COX-2 and iNOS [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anticancer Effects of 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the anticancer effects of 8-Hydroxy-ar-turmerone, a bioactive sesquiterpenoid. Due to the limited direct research on this compound, this document also incorporates data and protocols related to its parent compound, ar-turmerone (B1667624), to provide a foundational framework for future studies.
Introduction
This compound is a hydroxylated derivative of ar-turmerone, a major bioactive component of turmeric (Curcuma longa) essential oil. While ar-turmerone has been the subject of numerous studies for its potential anticancer properties, research on this compound is emerging. This compound has been identified as a bioactive constituent of the medicinal plant Kelussia odoratissima and is implicated in its cytotoxic and apoptotic effects against cancer cells. These notes aim to provide researchers with the necessary information to design and execute experiments to further elucidate the anticancer potential of this compound.
Data Presentation
Table 1: Cytotoxicity of ar-turmerone and Kelussia odoratissima Methanolic Extract
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, indicating the concentration of a substance needed to inhibit a biological process by half.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| ar-turmerone | K562 | Chronic Myelogenous Leukemia | 20-50 µg/mL | [1] |
| ar-turmerone | L1210 | Mouse Lymphocytic Leukemia | 20-50 µg/mL | [1] |
| ar-turmerone | U937 | Human Histiocytic Lymphoma | 20-50 µg/mL | [1] |
| ar-turmerone | RBL-2H3 | Rat Basophilic Leukemia | 20-50 µg/mL | [1] |
| Kelussia odoratissima Methanolic Extract | MDA-MB-468 | Breast Cancer | 85 µg/mL | [2] |
| Kelussia odoratissima Methanolic Extract | K562 | Chronic Myelogenous Leukemia | 70 µg/mL | [2] |
| Kelussia odoratissima Methanolic Extract | SKOV3 | Ovarian Cancer | 120 µg/mL | [2] |
| Kelussia odoratissima Methanolic Extract | Y79 | Retinoblastoma | 82 µg/mL | [2] |
| Kelussia odoratissima Methanolic Extract | A549 | Lung Cancer | 145 µg/mL | [2] |
Note: The Kelussia odoratissima methanolic extract contains this compound as a bioactive component. Further studies are required to determine the specific IC50 value of isolated this compound.
Signaling Pathways and Visualizations
The anticancer effects of ar-turmerone, and likely this compound, are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Intrinsic Apoptosis Pathway
This compound, as a component of Kelussia odoratissima extract, has been shown to activate the intrinsic pathway of apoptosis.[3] This pathway is initiated by intracellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
Caption: Intrinsic apoptosis pathway induced by this compound.
PI3K/Akt Signaling Pathway
Ar-turmerone has been reported to attenuate breast cancer cell invasion by blocking the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Separation of Turmerone Isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of turmerone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions related to the analysis of ar-turmerone, α-turmerone, and β-turmerone.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating turmerone isomers by HPLC?
The primary challenge lies in the structural similarity of the turmerone isomers (ar-turmerone, α-turmerone, and β-turmerone). These compounds are positional isomers with very similar physicochemical properties, which can lead to co-elution or poor resolution. Additionally, turmerones can be unstable under certain conditions, leading to degradation and inaccurate quantification[1].
Q2: What is a good starting point for developing an HPLC method for turmerone isomer separation?
A common starting point is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid to improve peak shape[2][3]. Detection is usually performed using a UV detector at around 240 nm[4].
Q3: Why are my turmerone peaks tailing?
Peak tailing in the analysis of turmerones can be caused by several factors:
-
Secondary interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the turmerone molecules, causing tailing. Using a mobile phase with a low pH (e.g., by adding formic acid) can help suppress these interactions[5].
-
Column overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample or reducing the injection volume[6][7].
-
Column contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. It is important to have an appropriate sample clean-up procedure and to flush the column regularly.
Q4: My retention times for turmerone isomers are inconsistent. What could be the cause?
Inconsistent retention times can stem from several issues:
-
Mobile phase preparation: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile organic solvent can lead to shifts in retention time[8][9].
-
Column equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause retention time drift, especially in the initial runs[8].
-
Temperature fluctuations: Changes in the column temperature can affect retention times. Using a column oven is recommended to maintain a stable temperature[8].
-
Pump performance: Issues with the HPLC pump, such as leaks or faulty check valves, can result in an inconsistent flow rate and, consequently, variable retention times[10].
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of turmerone isomers.
Issue 1: Poor Resolution or Co-elution of Turmerone Isomers
Poor resolution is the most frequent challenge in separating turmerone isomers. The following workflow can help you systematically troubleshoot and improve your separation.
Caption: Troubleshooting workflow for poor resolution of turmerone isomers.
Detailed Steps:
-
Check Column Health: An old or contaminated column will exhibit poor performance. If you observe a general decline in peak shape and resolution for all analytes, consider replacing the column.
-
Optimize the Mobile Phase:
-
Adjust Gradient Slope: A shallower gradient around the elution time of the turmerone isomers can increase the separation between them[2].
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase[1][11].
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and may also influence the selectivity between the isomers[12][13].
-
-
Optimize Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on resolution.
-
Optimize Flow Rate: A lower flow rate can sometimes improve resolution by allowing for more interactions between the analytes and the stationary phase, though this will increase the analysis time[1].
-
Consider a Different Stationary Phase: If optimizing the mobile phase and other parameters does not yield satisfactory results, a different column chemistry may be necessary. For aromatic compounds like turmerones, a phenyl-hexyl column could offer different selectivity compared to a standard C18 column[14].
Issue 2: Peak Tailing or Fronting
Asymmetrical peaks can compromise the accuracy of integration and quantification.
Caption: Decision tree for troubleshooting HPLC peak shape problems.
Causes and Solutions for Peak Tailing:
-
Secondary Silanol Interactions: Uncapped silanol groups on the silica (B1680970) surface of the stationary phase can interact with polar functional groups on the turmerone molecules.
-
Solution: Add an acidic modifier like 0.1% formic or acetic acid to the mobile phase to protonate the silanol groups and minimize these interactions[5].
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to tailing peaks.
-
Column Contamination: Buildup of strongly retained compounds from the sample matrix can create active sites that cause tailing.
-
Solution: Implement a robust sample preparation method and periodically flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol).
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread, leading to peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase[6].
-
-
Severe Column Overload: In some cases, very high concentrations of the analyte can also lead to peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
Experimental Protocols
General HPLC Method for Turmerone Isomer Separation
This protocol provides a starting point for the separation of turmerone isomers. Optimization will likely be required based on your specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient could be:
-
0-5 min: 40% B
-
5-20 min: 40-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
Sample Preparation from Turmeric Oleoresin
-
Accurately weigh approximately 50 mg of turmeric oleoresin into a 50 mL volumetric flask.
-
Dissolve the oleoresin in methanol and bring to volume.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
-
Further dilution with the mobile phase may be necessary to avoid column overload.
Quantitative Data
The following tables summarize typical HPLC parameters used for the analysis of turmerones and related compounds from various studies.
Table 1: HPLC Column and Mobile Phase Conditions
| Column Type | Dimensions | Mobile Phase A | Mobile Phase B | Mode | Reference |
| C18 | 250 mm x 4.6 mm, 5 µm | Water + 0.1% Formic Acid | Acetonitrile | Gradient | [3] |
| Zorbax SB-C18 | 250 mm x 4.6 mm, 5 µm | Water + 0.4% Acetic Acid | Acetonitrile | Gradient | [4] |
| Purospher® STAR RP-18 | 250 x 4.6 mm, 5 µm | 1 mg/mL Citric acid in water | Tetrahydrofuran | Isocratic | [15] |
| C18-3 | 250 mm x 4.6 mm, 5µm | Water | Acetonitrile | Isocratic | [10] |
Table 2: HPLC Instrumental Parameters
| Flow Rate | Column Temperature | Detection Wavelength | Injection Volume | Reference |
| 1.0 mL/min | 30-40°C | 240 nm, 425 nm | 10-20 µL | [4][12] |
| 1.0 mL/min | Ambient | 420 nm | 20 µL | [15] |
| 1.0 mL/min | Not specified | 220 nm, 240 nm | Not specified | [10] |
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Influence of variation in mobile phase pH and solute pK(a) with the change of organic modifier fraction on QSRRs of hydrophobicity and RP-HPLC retention of weakly acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 13. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. chromtech.com [chromtech.com]
Technical Support Center: Overcoming Solubility Challenges of 8-Hydroxy-ar-turmerone
Welcome to the technical support center for 8-Hydroxy-ar-turmerone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent low aqueous solubility of this promising compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the estimated aqueous solubility of this compound and why is it difficult to dissolve in water?
Q2: I am observing a precipitate when I add my this compound stock solution (in an organic solvent) to my aqueous experimental medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution" or "fall-out" and occurs when a hydrophobic compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several troubleshooting steps:
-
Reduce the Final Concentration of the Organic Solvent: If you are using a stock solution in DMSO or ethanol, ensure the final concentration of the organic solvent in your aqueous medium is minimal, typically below 0.5% for in vitro assays, to avoid solvent-induced toxicity and precipitation[3].
-
Perform Step-wise Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can help maintain the compound's solubility[3].
-
Gentle Warming and Mixing: Gently warming the aqueous medium to 37°C before adding the compound can aid dissolution. Ensure vigorous and immediate mixing or vortexing upon addition to promote dispersion[3].
-
Sonication: Use a bath sonicator for 5-10 minutes to break down compound aggregates and facilitate dissolution[3].
-
Use of Co-solvents: For certain applications, the inclusion of a biocompatible co-solvent such as PEG 400 or glycerin in the final aqueous solution can improve solubility[4].
Q3: What are the recommended methods to significantly enhance the aqueous solubility of this compound for experimental use?
A3: Several formulation strategies can be employed to overcome the solubility limitations of this compound. The most common and effective methods include:
-
Cyclodextrin (B1172386) Inclusion Complexation: This technique involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin (CD), a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety[5].
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly improve its aqueous dispersibility and stability. These formulations can also offer controlled release of the compound.
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement achieved for curcumin, a structurally related compound to this compound, using different methods. Similar improvements can be anticipated for this compound.
| Method | Carrier/System | Fold Increase in Solubility (approx.) | Reference |
| Cyclodextrin Complexation | |||
| Kneading Method | Methyl-β-cyclodextrin (MβCD) | 190 | [1] |
| Kneading Method | Hydroxypropyl-β-cyclodextrin (HPβCD) | 202 | [1] |
| Co-precipitation | β-cyclodextrin | 31 | [6] |
| Solid Dispersion | |||
| Solvent Evaporation | Polyvinylpyrrolidone (PVP K30) | 54 | |
| Nanoparticle Formulation | |||
| Solid Lipid Nanoparticles | Compritol 888 ATO | - | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is straightforward and avoids the use of large volumes of organic solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Drying oven
Procedure:
-
Weigh this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol-water solution to form a paste.
-
Add the this compound to the paste and knead for 60 minutes. The mixture should maintain a slurry-like consistency; add small amounts of the ethanol-water solution if it becomes too dry.
-
Dry the resulting paste in an oven at 45-50°C for 24 hours.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the powdered complex in a desiccator until use.
Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by Homogenization and Ultrasonication
This method is suitable for producing stable nanoparticle dispersions.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-shear homogenizer
-
Probe sonicator
Procedure:
-
Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid phase.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to probe sonication for 15-20 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The resulting SLN dispersion can be stored at 4°C. For long-term storage, lyophilization with a cryoprotectant is recommended[8][9].
Visualizations
Signaling Pathway of ar-Turmerone (B1667624) in Amyloid β-stimulated Microglia
The following diagram illustrates the inhibitory effect of ar-turmerone on pro-inflammatory signaling pathways in microglial cells, which is relevant to its neuroprotective effects. This compound is expected to have a similar mechanism of action.
Caption: Inhibition of pro-inflammatory pathways by ar-turmerone.
Experimental Workflow for Cyclodextrin Inclusion Complexation
This diagram outlines the key steps in preparing a cyclodextrin inclusion complex of this compound.
Caption: Workflow for preparing cyclodextrin inclusion complexes.
Logical Relationship for Troubleshooting Solubility Issues
This diagram presents a decision-making process for addressing solubility problems with this compound in aqueous media.
Caption: Troubleshooting logic for solubility issues.
References
- 1. ar-turmerone, 532-65-0 [thegoodscentscompany.com]
- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Turmerone | C15H20O | CID 160512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
optimizing cell-based assay conditions for 8-Hydroxy-ar-turmerone
Welcome to the technical support center for 8-Hydroxy-ar-turmerone. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell-based assay conditions. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a biologically active sesquiterpenoid and a hydroxylated derivative of ar-turmerone (B1667624), a major component of the essential oil from turmeric (Curcuma longa L.).[1][2] It has been identified as a promising compound for investigation due to its potential pharmacological activities, including anticancer effects.[1][3]
Q2: What is the primary mechanism of action for ar-turmerone and its derivatives? A2: Ar-turmerone and its derivatives exert their effects through multiple signaling pathways. A key mechanism is the inhibition of pro-inflammatory pathways by blocking the activation of NF-κB, JNK, and p38 MAPK.[4][5] In cancer cells, ar-turmerone can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase-3.[4][6] The 8-hydroxy form specifically has been shown to arrest breast cancer cells in the S phase of the cell cycle, associated with an increase in p21 and p27 expression.[3]
Q3: What are the common applications of this compound in cell-based assays? A3: Due to its biological activities, this compound is frequently used in cell-based assays to study:
-
Cytotoxicity and Anti-proliferative Effects: Assessing its ability to inhibit the growth of various cancer cell lines.[6]
-
Apoptosis Induction: Investigating the molecular mechanisms of programmed cell death.[7]
-
Anti-inflammatory Activity: Measuring the reduction of pro-inflammatory cytokines and mediators in cell models of inflammation.[4][5]
-
Neuroprotection: Evaluating its potential to protect neuronal cells from damage in models of neurodegenerative diseases.[5]
Q4: How should I dissolve and store this compound? A4: this compound is a lipophilic compound.[8] For cell culture experiments, it is typically dissolved in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[9] This stock solution should be stored at -20°C or -80°C. Prepare fresh dilutions in cell culture medium for each experiment, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
This guide addresses common issues encountered when using this compound in cell-based assays.
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, leading to different cell numbers in each well at the start of the experiment.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Always visually inspect the wells with a microscope after cell adherence and before adding the compound.[10]
-
Possible Cause: Pipetting errors during the addition of the compound or assay reagents.
-
Solution: Calibrate your pipettes regularly. When adding reagents, especially in small volumes, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer. Use a multi-channel pipette for adding common reagents to reduce variability.[11]
-
Possible Cause: "Edge effect," where wells on the perimeter of the plate evaporate more quickly, concentrating media components and the test compound.
-
Solution: To minimize evaporation, fill the outer wells of the plate with sterile water or PBS. Ensure the incubator has adequate humidity. For long-term assays, consider using hydration chambers.[10]
Problem 2: Low signal or poor dynamic range in the assay.
-
Possible Cause: Suboptimal cell number seeded per well. Too few cells will produce a weak signal, while too many can lead to overgrowth and a saturated signal.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.[10][11]
-
Possible Cause: Incorrect incubation time with the compound or the assay reagent.
-
Solution: Optimize the treatment duration with this compound (e.g., 24, 48, 72 hours). Similarly, optimize the incubation time for the assay reagent (e.g., MTT, resazurin) to ensure sufficient signal development without reaching a plateau.[12]
-
Possible Cause: The chosen assay is not suitable for the cell line. Some cell lines have low metabolic activity, which can result in a poor signal in metabolic-based assays like the MTT assay.
-
Solution: If you suspect low metabolic activity, consider an alternative assay that measures a different parameter, such as total protein content (Sulforhodamine B, SRB) or ATP content (luminescence-based assays).[11]
Problem 3: Inconsistent IC50 values across experiments.
-
Possible Cause: High cell passage number. Cells can undergo phenotypic and metabolic changes at high passages, affecting their response to drugs.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of cells when the passage number becomes too high.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[11]
-
Possible Cause: Interference of the compound with the assay itself. For example, some compounds can directly reduce MTT, leading to a false-positive signal.
-
Solution: Include a cell-free control where you add the compound to media with the assay reagent but without cells. This will reveal any direct chemical reaction between your compound and the assay components.
Quantitative Data Summary
The following tables summarize key quantitative data for ar-turmerone, the parent compound of this compound. This data can serve as a starting point for determining the effective concentration range for its hydroxylated derivative.
Table 1: Reported IC50 Values of ar-Turmerone in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| K562 (Leukemia) | MTT | 20-50 | [7] |
| L1210 (Leukemia) | MTT | 20-50 | [7] |
| U937 (Lymphoma) | MTT | 20-50 | [7] |
| RBL-2H3 (Leukemia) | MTT | 20-50 |[7] |
Table 2: Solubility of Turmeric Oleoresin (containing ar-Turmerone)
| Solvent | Solubility ( g/100 mL) | Notes |
|---|---|---|
| Toluene | 12.6 | High solubility |
| Ethyl Acetate | 4.846 | Good solubility |
| Ethanol (96%) | 4.5 | Good solubility |
| Acetonitrile | 2.625 | Moderate solubility |
| n-Hexane | 1.8 | Lower solubility |
Data derived from a study on turmeric oleoresin and indicates the lipophilic nature of ar-turmerone.[13]
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a detailed methodology for determining the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound
-
Sterile DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and calculate the required volume for the desired cell density (optimized for your cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 5-10 minutes to completely dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of pro-inflammatory signaling by this compound.
Experimental Workflow
Caption: Standard workflow for a cell viability (MTT) assay.
Troubleshooting Logic
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Curcuminoids from Turmeric and Their Potential in Cancer Therapy and Anticancer Drug Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by ar-turmerone on various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
stability testing of 8-Hydroxy-ar-turmerone under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 8-Hydroxy-ar-turmerone under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a sesquiterpenoid found in turmeric (Curcuma longa), can be influenced by several environmental factors.[1][2] Based on general knowledge of natural product stability, the primary factors of concern are:
-
Temperature: Elevated temperatures can accelerate chemical degradation reactions. For long-term storage, cool conditions are generally recommended.[3]
-
Light: Exposure to UV or visible light can lead to photodegradation. It is advisable to store the compound in light-resistant containers.[4]
-
pH: The stability of compounds can be pH-dependent. Degradation may occur under acidic or alkaline conditions.[5]
-
Oxygen: As with many organic molecules, oxidation can be a significant degradation pathway. Storage in an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Humidity: Moisture can promote hydrolytic degradation or facilitate the growth of microbes that could degrade the compound.[6]
Q2: How should I store this compound for short-term and long-term use?
A2: For optimal stability, the following storage conditions are recommended:
-
Short-Term (days to weeks): Store in a tightly sealed, light-resistant container at 2-8°C.
-
Long-Term (months to years): For long-term preservation, store in a tightly sealed, light-resistant container under an inert atmosphere at -20°C or below.
These recommendations are based on general best practices for storing sensitive natural compounds and turmeric essential oil.[3][4]
Q3: I am observing unexpected peaks in my chromatogram after storing my sample. What could be the cause?
A3: The appearance of new peaks in a chromatogram of a stored sample of this compound likely indicates the formation of degradation products. To troubleshoot this, consider the following:
-
Review Storage Conditions: Were the storage conditions (temperature, light, atmosphere) appropriate? Any deviation could lead to degradation.
-
Forced Degradation Studies: To understand the potential degradation products, it is helpful to perform forced degradation studies.[7][8] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate degradation and identify the resulting products.
-
Analytical Method Specificity: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency/Purity Over Time | Degradation due to improper storage. | 1. Review and optimize storage conditions (see FAQ 2). 2. Perform a forced degradation study to identify potential degradants. 3. Use a validated stability-indicating analytical method for quantification. |
| Color Change of the Sample | Oxidation or photodegradation. | 1. Store in a light-resistant container. 2. Store under an inert atmosphere (e.g., nitrogen). |
| Inconsistent Analytical Results | Non-validated analytical method or sample inhomogeneity. | 1. Develop and validate a stability-indicating analytical method (e.g., HPLC, HPTLC).[10][11] 2. Ensure proper sample preparation and handling to maintain homogeneity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC-UV or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation peaks. Mass spectrometry can be used to elucidate the structure of the degradation products.[12]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is often effective for separating compounds with varying polarities.
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is beneficial for assessing peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent compound.
Data Presentation
The results of a stability study should be presented in a clear and organized manner. Below are example tables for presenting stability data.
Table 1: Stability of this compound under Different Temperature and Humidity Conditions
| Storage Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 | 99.8 | 0.2 |
| 3 | 98.5 | 1.5 | |
| 6 | 97.1 | 2.9 | |
| 40°C / 75% RH | 0 | 99.8 | 0.2 |
| 1 | 95.2 | 4.8 | |
| 3 | 90.5 | 9.5 | |
| 6 | 85.3 | 14.7 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 8.5 min |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 4 | 7.2 min |
| 3% H₂O₂, RT, 24h | 35.1 | 5 | 9.1 min |
| Heat (80°C), 48h | 8.5 | 2 | 10.3 min |
| Light Exposure | 12.3 | 3 | 8.8 min |
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How Do You Store Freshly Harvested Turmeric? | Indian Turmerics [indianturmerics.com]
- 4. huiles-et-sens.com [huiles-et-sens.com]
- 5. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fordietitians.com [fordietitians.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 10. HPTLC Method for the Quantitative Determination of ar-Turmerone and Turmerone in Lipid Soluble Fraction from Curcuma longa | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Quantification of 8-Hydroxy-ar-turmerone
Welcome to the technical support center for the quantification of 8-Hydroxy-ar-turmerone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a hydroxylated metabolite of ar-turmerone (B1667624), a bioactive sesquiterpenoid found in turmeric (Curcuma longa)[1][2]. Its quantification in biological matrices is crucial for pharmacokinetic studies, understanding its metabolic fate, and evaluating its potential therapeutic effects[3][4].
Q2: What are the primary challenges in quantifying this compound in biological samples?
A2: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples like plasma, urine, or tissue homogenates can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification[5][6][7][8].
-
Analyte Stability: As a lipophilic compound, this compound may be prone to degradation during sample collection, storage, and processing. Factors like temperature, pH, and enzymatic activity can affect its stability[9][10].
-
Low Concentrations: In vivo concentrations of metabolites are often low, requiring highly sensitive analytical methods for detection and quantification.
-
Protein Binding: this compound is likely to bind to plasma proteins, which can complicate its extraction and the determination of its free (active) concentration[11].
Q3: Which analytical technique is most suitable for the quantification of this compound?
A3: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. It offers high sensitivity, selectivity, and throughput, which are essential for accurately measuring low concentrations of the analyte in complex biological matrices[12][13][14].
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | Use a column with end-capping (e.g., a C18 BEH column) to minimize interactions with residual silanols. |
| Sample Solvent Incompatibility | Ensure the sample solvent is weaker than or compatible with the initial mobile phase to prevent peak distortion. |
Issue: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Implement a more rigorous sample clean-up method (e.g., solid-phase extraction instead of protein precipitation). Use a stable isotope-labeled internal standard if available. Dilute the sample to reduce the concentration of interfering matrix components[5][6][7][8]. |
| Analyte Instability | Investigate bench-top, freeze-thaw, and long-term stability. Keep samples on ice during processing and add antioxidants or enzyme inhibitors if necessary. |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible. Ensure consistent vortexing times, evaporation conditions, and reconstitution volumes. |
Issue: Low Signal Intensity or Inability to Detect Analyte
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Optimize MS/MS parameters, including precursor/product ion selection, collision energy, and cone voltage. For this compound (MW: 232.32), predicted MRM transitions are [M+H]+ m/z 233.3 → 215.3 (loss of H₂O) and 233.3 → 119.1 (cleavage of the side chain). These must be confirmed experimentally. |
| Inefficient Extraction | Evaluate different extraction solvents and techniques (e.g., liquid-liquid extraction with various organic solvents, solid-phase extraction with different sorbents). |
| Analyte Degradation | Re-evaluate sample handling and storage conditions to minimize degradation. |
| High Protein Binding | Use a protein precipitation or disruption step that efficiently releases the analyte from plasma proteins. |
III. Experimental Protocols
Protocol for Sample Preparation: Protein Precipitation
This is a rapid method for initial screening but may result in significant matrix effects.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.
Proposed UPLC-MS/MS Method
This is a hypothetical method based on the analysis of similar compounds and requires optimization and validation.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions (Predicted) | This compound: m/z 233.3 → 215.3 (Quantifier), m/z 233.3 → 119.1 (Qualifier) Internal Standard (if used): To be determined based on the chosen standard. |
IV. Data Presentation
Table 1: Representative Data on Matrix Effects for a Lipophilic Compound
This table illustrates how to present quantitative data on matrix effects. The values are hypothetical and should be determined experimentally for this compound. Matrix Factor (MF) is calculated as (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Biological Matrix Lot | Analyte Concentration (ng/mL) | Matrix Factor (MF) | Ionization Effect |
| Human Plasma Lot 1 | 10 | 0.78 | Suppression |
| Human Plasma Lot 1 | 500 | 0.85 | Suppression |
| Human Plasma Lot 2 | 10 | 1.15 | Enhancement |
| Human Plasma Lot 2 | 500 | 1.08 | Enhancement |
| Human Plasma Lot 3 | 10 | 0.92 | Minor Suppression |
| Human Plasma Lot 3 | 500 | 0.95 | Minor Suppression |
V. Visualizations
Metabolic Pathway of ar-turmerone
The hydroxylation of ar-turmerone to this compound is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver[15][16].
Caption: Proposed metabolic conversion of ar-turmerone to this compound.
Experimental Workflow for Quantification
This diagram outlines the general workflow for the quantification of this compound in a plasma sample.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. researchgate.net [researchgate.net]
- 10. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for High-Purity 8-Hydroxy-ar-turmerone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity 8-Hydroxy-ar-turmerone. The information provided is based on established methods for the purification of related sesquiterpenoids from Curcuma longa and general principles of chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for isolating this compound?
A1: The primary source of this compound is the essential oil or oleoresin extracted from the rhizomes of Curcuma longa (turmeric).[1] The concentration of the target compound can vary depending on the plant's origin and extraction method.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: A multi-step approach is typically required to achieve high purity. This often involves initial fractionation by column chromatography on silica (B1680970) gel, followed by a high-resolution technique like preparative High-Performance Liquid Chromatography (HPLC).[1] High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for separating similar sesquiterpenoids from turmeric.
Q3: How does the hydroxyl group on this compound affect its chromatographic behavior?
A3: The hydroxyl group increases the polarity of this compound compared to its non-hydroxylated counterpart, ar-turmerone (B1667624). This means it will have a stronger affinity for polar stationary phases like silica gel, requiring a more polar solvent system for elution. In reverse-phase chromatography, it will elute earlier than less polar compounds.
Q4: What are the common impurities that co-elute with this compound?
A4: Common impurities include other sesquiterpenoids with similar structures and polarities present in turmeric essential oil, such as α-turmerone, β-turmerone, and curlone.[2][3] Depending on the extraction method, other classes of compounds like curcuminoids may also be present.
Q5: How can I assess the purity of my final this compound sample?
A5: Purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS).[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the structure of the isolated compound.
Q6: What are the known biological activities of this compound?
A6: this compound is a bioactive sesquiterpene.[4] Studies on the closely related ar-turmerone suggest that it possesses anti-inflammatory and neuroprotective properties.[5] Ar-turmerone has been shown to modulate signaling pathways such as NF-κB, JNK, and p38 MAPK.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete extraction from the plant material.2. Degradation of the compound during extraction or purification.3. Inefficient fractionation during column chromatography.4. Loss of compound during solvent evaporation steps. | 1. Optimize the extraction method (e.g., solvent polarity, extraction time, temperature). Consider using techniques like supercritical CO2 extraction for better recovery of terpenoids.[6]2. Avoid high temperatures and exposure to strong acids or bases. Use a rotary evaporator at reduced pressure and moderate temperature for solvent removal.3. Carefully select the solvent system for column chromatography to ensure good separation from other components. Use a gradient elution to improve resolution.4. Ensure complete recovery of the compound after each step. Minimize the number of transfer steps. |
| Poor Resolution/Peak Tailing in HPLC | 1. Inappropriate mobile phase composition or pH.2. Column overloading.3. Column degradation or contamination.4. Presence of interfering compounds. | 1. Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water. Adding a small amount of acid (e.g., formic acid, acetic acid) can improve peak shape.2. Reduce the sample concentration or injection volume.3. Flush the column with a strong solvent or replace it if necessary.4. Pre-purify the sample using solid-phase extraction (SPE) or another chromatographic step to remove interfering substances. |
| Co-elution of Impurities | 1. Similar polarity of this compound and impurities.2. Insufficient separation efficiency of the chromatographic system. | 1. For silica gel chromatography, use a shallow solvent gradient to improve separation. Test different solvent systems (e.g., hexane-ethyl acetate (B1210297), chloroform-methanol).2. For HPLC, try a different stationary phase (e.g., a column with a different chemistry like phenyl-hexyl) or a different mobile phase combination. Consider using a longer column or smaller particle size for higher resolution. |
| Compound Degradation During Storage | 1. Instability due to temperature, light, or air exposure.2. Presence of residual solvents or impurities that promote degradation. | 1. Store the purified compound at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).2. Ensure the final product is free of residual solvents by drying under high vacuum. High purity generally leads to better stability. |
Experimental Protocols
Extraction of Turmeric Oleoresin
This protocol describes a general method for obtaining the starting material for purification.
-
Objective: To extract the oleoresin containing sesquiterpenoids from turmeric rhizomes.
-
Methodology:
-
Obtain dried and powdered turmeric rhizomes.
-
Perform Soxhlet extraction using a suitable solvent like petroleum ether or ethanol (B145695) for 12-24 hours.[3]
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude oleoresin.
-
The oleoresin can be further fractionated by liquid-liquid extraction between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol) to enrich the sesquiterpenoid fraction.[3]
-
Purification by Silica Gel Column Chromatography
This protocol provides a starting point for the initial fractionation of the oleoresin.
-
Objective: To separate this compound from less polar and more polar impurities.
-
Methodology:
-
Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh). The amount of silica gel should be 20-50 times the weight of the crude extract.[7]
-
Dissolve the oleoresin in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or chloroform) and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or methanol (B129727) in chloroform.[8]
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate 8:2) and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating).[1]
-
Combine the fractions containing the compound of interest based on the TLC analysis.
-
High-Purity Purification by Preparative HPLC
This protocol is for the final purification step to achieve high purity.
-
Objective: To isolate this compound to a high degree of purity.
-
Methodology:
-
Use a reverse-phase C18 column.
-
Develop a suitable mobile phase. A starting point could be an isocratic or gradient elution with a mixture of methanol and water or acetonitrile and water.[9] Due to the hydroxyl group, a lower percentage of the organic solvent compared to the separation of ar-turmerone might be required.
-
Dissolve the enriched fraction from the column chromatography in the mobile phase and filter it through a 0.45 µm filter before injection.
-
Monitor the elution using a UV detector at a suitable wavelength (e.g., around 235-240 nm, based on the UV spectrum of turmerones).[3]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent under reduced pressure to obtain the pure compound.
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for Sesquiterpenoid Purification from Curcuma longa
| Method | Stationary Phase | Mobile Phase/Eluent | Reported Purity | Advantages | Disadvantages |
| Silica Gel Column Chromatography | Silica Gel 60 | Gradient of Ethyl Acetate in Petroleum Ether | >86% for ar-turmerone[6] | High loading capacity, low cost | Lower resolution, time-consuming |
| Preparative HPLC | Reverse-Phase C18 | Methanol/Water or Acetonitrile/Water | >99% for ar-turmerone[9] | High resolution, high purity | Lower loading capacity, higher cost |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., n-heptane-ethyl acetate-acetonitrile-water) | Not applicable | >98% for ar-turmerone | No solid support (no irreversible adsorption), high sample loading | Requires specialized equipment |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathways Potentially Modulated by this compound
This diagram is based on the known activity of the closely related ar-turmerone.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Turmeric Essential Oil Constituents as Potential Drug Candidates: A Comprehensive Overview of Their Individual Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. CN104478686A - Preparation method of ar-turmerone reference substance in turmeric volatile oil - Google Patents [patents.google.com]
minimizing degradation of 8-Hydroxy-ar-turmerone during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 8-Hydroxy-ar-turmerone during the extraction process. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
Issue: Low yield of this compound in the final extract.
This is a common issue that can be attributed to several factors during the extraction process. The stability of this compound is critical, and its degradation can significantly impact the final yield. Based on studies of structurally similar compounds like curcumin (B1669340) and ar-turmerone (B1667624), the following factors are likely to contribute to degradation:
| Parameter | Condition | Potential Impact on this compound Stability | Mitigation Strategy |
| Light Exposure | Prolonged exposure to direct sunlight or UV light | Photodegradation, leading to the formation of unknown degradation products. Curcuminoids, which share structural similarities, are known to be light-sensitive. | Conduct all extraction and processing steps in a dark or amber-colored environment. Use light-blocking materials to cover vessels and equipment. |
| Temperature | High temperatures (e.g., > 40°C) during extraction and solvent evaporation | Thermal degradation can occur. Studies on ar-turmerone have shown some stability at 40°C for extended periods when protected from light, but higher temperatures may accelerate degradation. | Utilize low-temperature extraction methods such as cold maceration or ultrasound-assisted extraction at controlled temperatures. Use rotary evaporation under reduced pressure to remove solvents at a lower temperature. |
| pH of the medium | Alkaline conditions (pH > 7) | Degradation of related compounds like curcumin is significantly accelerated under alkaline conditions. | Maintain a neutral or slightly acidic pH during extraction. If an aqueous phase is used, buffer it to a pH between 6 and 7. |
| Presence of Oxygen | Exposure to air for extended periods | Oxidative degradation can occur, especially in the presence of light and heat. The phenolic hydroxyl group in this compound could be susceptible to oxidation. | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). |
| Solvent Choice | Use of reactive or inappropriate solvents | Certain solvents may react with the analyte or contain impurities that catalyze degradation. | Use high-purity, degassed solvents. Non-polar or moderately polar solvents like hexane, ethyl acetate, or supercritical CO2 are often preferred for extracting turmerones. |
| Presence of Water | Residual water in the extract during storage | Decomposition of ar-turmerone has been observed in the presence of residual water during storage. | Ensure extracts are thoroughly dried before storage. Use a drying agent like anhydrous sodium sulfate (B86663) before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: Based on data from related compounds, the primary factors causing degradation are exposure to light (photodegradation), high temperatures (thermal degradation), alkaline pH, and the presence of oxygen (oxidative degradation). These factors can lead to a variety of chemical reactions that alter the structure of this compound, reducing its yield and purity.
Q2: Which extraction method is recommended to minimize the degradation of this compound?
A2: Supercritical Fluid Extraction (SFE) with CO2 is a highly recommended method. It is a non-thermal technique that uses a non-reactive solvent (CO2), minimizing the risk of thermal degradation and oxidation. For conventional solvent extraction, methods that can be performed at low temperatures, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with careful temperature control, are good alternatives. The use of hydrophobic deep eutectic solvents (HDESs) has also been shown to be effective for extracting ar-turmerone and may offer a protective environment for the molecule.
Q3: How should I store my extracts containing this compound to prevent degradation?
A3: To ensure the long-term stability of your extracts, they should be stored in amber-colored vials under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended). It is also crucial to ensure the extract is free of residual water.
Q4: Are there any specific analytical methods to monitor the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for monitoring the concentration of this compound and detecting potential degradation products. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for rapid qualitative and semi-quantitative analysis.
Experimental Protocols
Recommended Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to minimize degradation by using a low-temperature extraction method and protecting the sample from light and oxygen.
Materials:
-
Dried and powdered Curcuma longa rhizomes
-
High-purity n-hexane (degassed)
-
Anhydrous sodium sulfate
-
Amber-colored extraction vessel
-
Ultrasonic bath with temperature control
-
Rotary evaporator with a water bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a vacuum filtration system)
-
Amber-colored storage vials
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered Curcuma longa rhizomes and place them in a 250 mL amber-colored Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of degassed n-hexane to the flask.
-
Inert Atmosphere: Purge the headspace of the flask with nitrogen gas for 1-2 minutes to displace oxygen. Seal the flask tightly.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 25°C and sonicate for 30 minutes.
-
Filtration: Immediately after sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the plant material. Wash the residue with an additional 20 mL of n-hexane to ensure complete recovery.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected filtrate to remove any residual water. Let it stand for 10 minutes, then filter again to remove the sodium sulfate.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator. Maintain the water bath temperature at or below 35°C to prevent thermal degradation.
-
Storage: Transfer the obtained oleoresin to an amber-colored vial, purge with nitrogen gas, seal tightly, and store at -20°C.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Recommended workflow for minimizing degradation during extraction.
selecting the optimal mobile phase for 8-Hydroxy-ar-turmerone HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 8-Hydroxy-ar-turmerone.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?
Answer: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column can interact with the analyte, causing peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degraded.
-
Solution: Flush the column with a strong solvent, such as isopropanol (B130326) or methanol. If the problem persists, consider replacing the guard column or the analytical column itself.[3][4]
-
Question: My retention times for this compound are drifting or inconsistent. What could be the cause?
Answer: Fluctuating retention times are often related to the mobile phase or the HPLC system itself.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.
-
Solution: Increase the equilibration time to at least 5-10 column volumes before each injection.[5]
-
-
Mobile Phase Composition Changes: If you are using an online mixer, the solvent proportions may not be accurate. For manually prepared mobile phases, evaporation of the more volatile solvent can alter the composition.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column thermostat is not used.[6]
-
Solution: Use a column oven to maintain a consistent temperature.[5]
-
Question: I am observing high backpressure in my HPLC system. How can I resolve this?
Answer: High backpressure is a common issue that can halt your analysis.
-
Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit or the column itself.
-
System Blockage: The blockage could be in the tubing, injector, or in-line filter.
-
Solution: Systematically disconnect components to identify the location of the blockage. Replace any clogged tubing or filters.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A common starting point for reverse-phase HPLC of turmerone derivatives is a mixture of acetonitrile (B52724) and water, often with an acidic modifier.[7][8] A typical isocratic mobile phase could be acetonitrile and water in a ratio between 65:35 (v/v) and 70:30 (v/v).[7][8] For gradient elution, you can start with a lower concentration of acetonitrile and gradually increase it.
Q2: What detection wavelength should I use for this compound?
A2: Based on the analysis of related turmerone compounds, a UV detection wavelength in the range of 220-254 nm is often used.[7][8] It is recommended to determine the maximum absorption wavelength (λmax) of your this compound standard for optimal sensitivity.
Q3: How can I improve the resolution between this compound and other components in my sample?
A3: To improve resolution, you can try the following:
-
Optimize the Mobile Phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the Organic Solvent: Methanol can be used as an alternative to acetonitrile and may offer different selectivity.
-
Adjust the pH: Modifying the pH of the aqueous phase can alter the ionization state of interfering compounds, thus changing their retention and improving separation.
-
Use a Gradient Elution: A gradient program can help to separate compounds with a wider range of polarities.
Data Presentation
The following tables summarize mobile phase compositions used for the analysis of turmerone-related compounds, which can serve as a starting point for optimizing the separation of this compound.
Table 1: Isocratic Mobile Phases for Turmerone Analysis
| Compound(s) | Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) |
| ar-turmerone, αβ-turmerone | C18 | Acetonitrile:Water (70:30 v/v) | 1.0 | 220 and 240 |
| ar-turmerone | C18 | Acetonitrile:Water (65:35 v/v) | 1.0 | 254 |
Table 2: Gradient Mobile Phases for Curcuminoid and Turmerone Analysis
| Compound(s) | Column | Mobile Phase A | Mobile Phase B | Gradient Program |
| Curcuminoids and sesquiterpenoids | C18 | Water with 0.1% Acetic Acid | Acetonitrile with 0.1% Acetic Acid | 40-60% B over 30 min |
| Phenolic acids | C18 | Water with 0.025% TFA | Acetonitrile with 0.025% TFA | 2-15% B over 25 min |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required for specific sample matrices.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[7]
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% orthophosphoric acid.[1]
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Mandatory Visualization
Caption: Workflow for selecting the optimal mobile phase for this compound HPLC analysis.
Caption: Troubleshooting workflow for common HPLC issues with lipophilic compounds.
References
- 1. Reversed-phase High-performance Liquid Chromatography Method for Analysis of Curcuminoids and Curcuminoid-loaded Liposome Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 8-Hydroxy-ar-turmerone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working to improve the in-vivo bioavailability of 8-Hydroxy-ar-turmerone, a bioactive sesquiterpene found in Curcuma longa.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A: this compound, like its parent compound ar-turmerone (B1667624), is a lipophilic (fat-soluble) molecule.[1][2] Such hydrophobic compounds typically exhibit poor aqueous solubility, which is a critical factor for dissolution in the gastrointestinal (GI) tract—the first step for oral absorption.[3] Murine pharmacokinetic studies on turmeric oil show that while ar-turmerone is absorbed orally, its absolute bioavailability is around 13%.[4] This limited bioavailability is a common challenge for many lipophilic natural products.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of lipophilic compounds like this compound?
A: The main goal is to improve the solubility and dissolution rate of the compound in the GI tract. Key strategies include:
-
Lipid-Based Formulations: These are among the most effective approaches for lipophilic drugs.[5][6] They involve dissolving the compound in a mixture of oils, surfactants, and co-solvents. These formulations can form emulsions, microemulsions, or nanoemulsions upon contact with GI fluids, keeping the drug in a solubilized state for absorption.
-
Solid Dispersions: This technique involves dispersing the compound in a solid polymer matrix at a molecular level, often in an amorphous state.[7] This prevents the compound from crystallizing and significantly increases its dissolution rate in aqueous environments. Hot Melt Extrusion (HME) is a common method for creating solid dispersions.[7]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range dramatically increases its surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[8] Techniques include creating nanosuspensions or encapsulating the compound in nanocarriers like solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic compounds, forming an inclusion complex that has greatly improved water solubility.[3]
Q3: Which excipients are commonly used in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS)?
A: A typical SEDDS formulation consists of three main components:
-
Oils (Lipid Phase): These act as a solvent for the lipophilic drug. Examples include medium-chain triglycerides (MCTs) like Capryol™ 90, long-chain triglycerides (e.g., olive oil, sesame oil), and fatty acid esters.
-
Surfactants (Emulsifiers): These are critical for the spontaneous formation of an emulsion in the gut. They reduce the interfacial tension between the oil and aqueous phases. Commonly used surfactants include polysorbates (e.g., Tween® 80), sorbitan (B8754009) esters (e.g., Span® 20), and Cremophor® EL.[6]
-
Co-solvents/Co-surfactants: These help to dissolve the drug in the lipid base and improve the emulsification process. Examples include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).
Q4: How do I select an appropriate animal model for an in-vivo bioavailability study?
A: Rodent models, particularly rats and mice, are most commonly used for preclinical bioavailability studies due to their well-characterized physiology, availability, and cost-effectiveness.[10] The choice between them may depend on the required blood sample volumes and frequency. Rats are larger, allowing for serial blood sampling from a single animal, which reduces inter-animal variability.[10] For some compounds, the dog may be a more discriminative species for predicting human oral formulation performance.[11] The selection should be justified in the study protocol and approved by the Institutional Animal Care and Use Committee (IACUC).[12]
Q5: What analytical methods are suitable for quantifying ar-turmerone derivatives in plasma?
A: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard. For high sensitivity and specificity, especially with low plasma concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13] A sensitive LC-MS/MS method has been successfully used to detect curcuminoids in human plasma even after low dietary intake. A High-Performance Thin-Layer Chromatography (HPTLC) method has also been developed and validated for the quantitative determination of ar-turmerone.[14]
Troubleshooting Guides
Issue 1: The compound precipitates out of the vehicle during or after oral gavage.
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Vehicle | The compound's solubility in the chosen vehicle is too low for the target dose. |
| Solution: Re-evaluate solubility in a panel of GRAS (Generally Regarded As Safe) excipients. Consider using a co-solvent system (e.g., PEG 400, propylene glycol) or a lipid-based formulation (e.g., SEDDS) to increase solubility. | |
| Vehicle Instability | The formulation is not physically stable, leading to precipitation over time. |
| Solution: Prepare the formulation fresh before each use. If using a suspension, ensure it is homogenized immediately before drawing each dose. For emulsions, check for phase separation. | |
| "Fall-out" on Dilution (In-Vivo Precipitation) | The drug is soluble in the formulation but precipitates when it mixes with aqueous GI fluids. |
| Solution: This is a common issue for lipid-based systems. Optimize the formulation by adjusting the surfactant-to-oil ratio to ensure the formation of stable micelles or fine nanoemulsions that can maintain the drug in a solubilized state during digestion.[6] |
Issue 2: High variability is observed in plasma concentration data between animals.
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | Inconsistent administration volume or concentration. |
| Solution: Ensure the dosing syringe is calibrated correctly. For suspensions, vortex the stock solution between dosing each animal to ensure homogeneity. Re-verify all dose calculations. | |
| Improper Gavage Technique | Incorrect placement of the gavage needle can lead to dosing into the lungs (aspiration) or incomplete delivery to the stomach.[15] |
| Solution: Ensure all personnel are properly trained and proficient in oral gavage.[12][16] Use appropriate, ball-tipped gavage needles to minimize trauma.[15] Verify correct placement before administration.[17] | |
| Physiological Differences | Variations in gastric emptying, GI motility, or food content between animals. |
| Solution: Fast animals overnight (typically 12-18 hours) with free access to water to standardize GI conditions, as required by the study design.[10] Randomize animals into treatment groups. | |
| Formulation Inconsistency | The formulation does not behave uniformly upon administration. |
| Solution: Characterize the formulation in vitro first. For SEDDS, perform dispersion tests in simulated gastric fluid to ensure rapid and consistent emulsification.[5] |
Issue 3: The compound cannot be detected or is below the limit of quantification (BLQ) in plasma samples.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The compound has very low absorption and/or is rapidly metabolized. |
| Solution: This is the core issue to be addressed. Employ a more advanced bioavailability enhancement strategy (see FAQ 2). Consider co-administering with a metabolic inhibitor if first-pass metabolism is suspected (though this adds complexity). | |
| Insufficient Analytical Sensitivity | The analytical method is not sensitive enough to detect the low circulating concentrations. |
| Solution: Optimize the LC-MS/MS method. Improve sample extraction and concentration steps to lower the limit of quantification (LOQ). HPTLC methods have shown a limit of detection of 20 ng/spot for ar-turmerone.[14] | |
| Incorrect Blood Sampling Times | The sampling schedule is missing the absorption peak (Tmax). |
| Solution: Perform a pilot study with a wider range of initial sampling points (e.g., 15, 30, 60 minutes) to better estimate Tmax. For turmeric oil, the peak plasma level was observed 2 hours after administration.[4] | |
| Compound Instability | The compound is degrading in the biological matrix (plasma) during collection or storage. |
| Solution: Collect blood in tubes containing an appropriate anticoagulant and immediately place on ice. Process plasma as quickly as possible and store at -80°C. Conduct stability tests of the compound in plasma at various conditions (room temp, -80°C). |
Data Presentation: Examples of Bioavailability Enhancement
While specific data for this compound formulations are limited, studies on the closely related lipophilic compound curcumin (B1669340) demonstrate the potential of various enhancement strategies. These principles are directly applicable.
Table 1: Enhancement of Oral Bioavailability for Curcumin Using Different Formulation Strategies
| Formulation Strategy | Key Components | Fold-Increase in Relative Bioavailability (AUC vs. Unformulated) | Species | Reference |
|---|---|---|---|---|
| Adjuvant | Piperine | 20-fold (2000%) | Human | [3] |
| Micellar Formulation | Polysorbate 80 (Tween-80) | 185-fold | Human | [3] |
| Lipid-Based (Turmeric Oil) | Curcuminoids + Turmeric Essential Oils (rich in turmerones) | 7.3-fold (vs. curcumin-volatile oils) | Human |
| Nanoparticles | Poly(lactide-co-glycolide) (PLGA) | 9-fold | In vitro data suggests potential |[3] |
Note: Data is for curcumin and serves as an illustrative guide for what may be achievable for other lipophilic curcuminoids like this compound.
Experimental Protocols
Protocol 1: In-Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework and must be adapted and approved by the relevant institutional animal ethics committee.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male, 8-10 weeks old).
-
Acclimatization: Acclimate animals for at least 7 days before the study.
-
Housing: Standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-18 hours) prior to dosing, with continued access to water.[10]
2. Formulation & Dosing:
-
Prepare the this compound formulation (e.g., solution, suspension, or SEDDS) immediately before use.
-
Weigh each rat and calculate the exact volume to be administered based on the target dose (e.g., 50 mg/kg). The typical oral gavage volume is 5-10 mL/kg.[17]
-
Administer the formulation accurately into the stomach using a suitable, sterile, ball-tipped gavage needle.[12]
3. Blood Sampling:
-
Collect blood samples (approx. 200-250 µL) via a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein.
-
Sampling Timepoints: Pre-dose (0 h), and then at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]
-
Collection Tubes: Use tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Immediately place on ice.
4. Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
Carefully aspirate the supernatant (plasma) into clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.[14]
-
The method should include protein precipitation or liquid-liquid extraction of the plasma samples.
-
Construct a calibration curve using standards prepared in blank rat plasma.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
Protocol 2: Caco-2 Cell Permeability Assay (In-Vitro Screening)
This assay predicts intestinal permeability and can identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[18][19]
1. Cell Culture:
-
Culture Caco-2 cells (ATCC® HTB-37™) in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto semi-permeable filter supports in Transwell™ plates (e.g., 12-well plates).
-
Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.[20]
2. Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).[18]
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
3. Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
A-to-B Transport (Absorption): Add the test compound (e.g., at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[21]
-
B-to-A Transport (Efflux): Add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[20]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
4. Analysis and Calculation:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is subject to active efflux.[20]
Visualizations
Caption: General workflow for developing and testing a formulation to enhance oral bioavailability.
Caption: Mechanism of bioavailability enhancement by lipid-based drug delivery systems.
Caption: Troubleshooting flowchart for non-detectable compound levels in plasma.
References
- 1. lipotype.com [lipotype.com]
- 2. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 11. Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. instechlabs.com [instechlabs.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. enamine.net [enamine.net]
- 19. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 8-Hydroxy-ar-turmerone Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific bioactive compounds is paramount. This guide provides a comparative overview of the validation of a proposed High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the determination of 8-Hydroxy-ar-turmerone, a derivative of ar-turmerone (B1667624) found in Curcuma longa (turmeric). Due to the limited availability of specific validated methods for this compound, this guide leverages established methods for the closely related and structurally similar compound, ar-turmerone. The presented data should be considered representative and a basis for method development and validation for the target analyte.
Comparative Analysis of Analytical Methods
While HPLC-UV stands as a robust and widely used technique for the analysis of turmeric constituents, other methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography (GC) offer alternative approaches.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | High resolution and sensitivity, well-established and robust, suitable for routine analysis. | Requires more complex instrumentation and solvent consumption compared to HPTLC. |
| HPTLC | Planar chromatography where a solvent moves up a thin layer of adsorbent by capillary action, separating components. | High sample throughput, low solvent consumption, cost-effective. | Lower resolution and sensitivity compared to HPLC. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection using mass spectrometry. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds, high instrument cost. |
Proposed HPLC-UV Method for this compound
This section outlines a proposed HPLC-UV method, with validation parameters based on typical performance characteristics observed for the analysis of ar-turmerone and related compounds.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: Given that ar-turmerone exhibits maximum absorbance around 235 nm, a wavelength in the range of 230-240 nm would be a suitable starting point for this compound. For this guide, a wavelength of 235 nm is proposed.
-
Injection Volume: 20 µL.[2]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
Method Validation - Representative Data
The following tables summarize the expected validation parameters for the proposed HPLC-UV method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Representative Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999 |
Table 3: Precision
| Precision Level | % RSD (n=6) |
| Intraday | ≤ 2.0% |
| Interday | ≤ 3.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 10 | 99.5 | 1.2 |
| 25 | 101.2 | 0.9 |
| 40 | 98.9 | 1.5 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Representative Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
For comparison, an HPTLC method offers a high-throughput alternative for the quantification of turmerone-related compounds.
Experimental Protocol
1. Instrumentation:
-
HPTLC system with an automatic TLC sampler, TLC scanner, and developing chamber.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[3]
-
Mobile Phase: n-hexane:ethyl acetate (B1210297) (9.8:0.2, v/v).[3]
-
Application: Apply standards and samples as bands using an automatic sampler.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plates at 254 nm.[3]
Comparative Performance Data
Table 6: Comparison of HPLC-UV and HPTLC Methods
| Parameter | Proposed HPLC-UV | Representative HPTLC[3] |
| Linearity Range | 1 - 50 µg/mL | 100 - 600 ng/spot |
| LOD | 0.1 µg/mL | 20 ng/spot |
| LOQ | 0.3 µg/mL | 40 ng/spot |
| Precision (%RSD) | < 3% | < 2% |
| Accuracy (Recovery) | 98-102% | 99-101% |
Workflow for HPLC-UV Method Validation
The following diagram illustrates the logical workflow for the validation of the proposed HPLC-UV method.
Caption: Workflow for the validation of an HPLC-UV analytical method.
References
A Comparative Analysis of the Bioactivities of 8-Hydroxy-ar-turmerone and ar-Turmerone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related sesquiterpenoids found in turmeric (Curcuma longa), 8-Hydroxy-ar-turmerone and ar-turmerone (B1667624). While extensive research has elucidated the multifaceted bioactivities of ar-turmerone, data on its hydroxylated counterpart, this compound, is comparatively limited. This document summarizes the current understanding of their respective roles in key biological processes, supported by available experimental data.
Data Presentation: Quantitative Bioactivity Data
Table 1: Anticancer Activity of ar-Turmerone
| Cell Line | Cancer Type | Bioactivity | IC50 Value | Reference |
| K562 | Chronic Myelogenous Leukemia | Cytotoxicity, Apoptosis Induction | 20-50 µg/mL | [1] |
| L1210 | Lymphocytic Leukemia | Cytotoxicity, Apoptosis Induction | 20-50 µg/mL | [1] |
| U937 | Histiocytic Lymphoma | Cytotoxicity, Apoptosis Induction | 20-50 µg/mL | [1] |
| RBL-2H3 | Rat Basophilic Leukemia | Cytotoxicity, Apoptosis Induction | 20-50 µg/mL | [1] |
| T47D | Breast Cancer | Cytotoxicity | 26.36 ± 1.55 µg/mL | [2] |
Table 2: Anti-inflammatory Activity of ar-Turmerone
| Cell Line | Model | Key Effects | Reference |
| BV2 Microglial Cells | Amyloid β-stimulated inflammation | Suppression of MMP-9, iNOS, COX-2, TNF-α, IL-1β, IL-6, MCP-1 | [1][3] |
| HaCaT Keratinocytes | TNF-α-induced inflammation | Dose-dependent suppression of IL-1β, IL-6, and IL-8 | [4] |
| CD4+ T cells | --- | Suppression of IFN-γ and IL-2 production | [5] |
Table 3: Neuroprotective Activity of ar-Turmerone
| Cell Model | Key Effects | Reference |
| Primary cerebellar granule neurons | Increased neuronal survival, prevention of cleaved caspase-3 induction | [6] |
| Fetal rat Neural Stem Cells (NSCs) | Increased NSC proliferation | [7] |
| Midbrain slice cultures | Protection of dopaminergic neurons | [8] |
Bioactivity Profile of this compound
Research on this compound is still in its nascent stages. However, preliminary studies suggest it possesses notable anticancer properties. It has been identified as a bioactive compound in Curcuma longa and Kelussia odoratissima.[9][10][11] One study indicates that this compound may exhibit antitumor activity against breast cancer cells by inducing cell death and causing cell cycle arrest.[12] Further investigations are required to quantify its efficacy and elucidate the underlying molecular mechanisms. The compound is also noted to have potential anti-inflammatory and neuroprotective effects, though these are less substantiated than its anticancer potential.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited for ar-turmerone are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
-
Cell Culture: Cancer cell lines (e.g., K562, L1210, U937, RBL-2H3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of ar-turmerone for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of ar-turmerone that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[1]
Anti-inflammatory Activity: Measurement of Inflammatory Cytokines in HaCaT Cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured under standard conditions.
-
Stimulation and Treatment: Cells are pre-treated with different concentrations of ar-turmerone for a specified time, followed by stimulation with a pro-inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The mRNA expression levels of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8) are quantified using real-time quantitative PCR (RT-qPCR) with specific primers.
-
ELISA: The protein levels of the secreted cytokines in the cell culture supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4]
Neuroprotective Activity: Neuroprotection Assay in Midbrain Slice Cultures
-
Slice Preparation: Organotypic midbrain slice cultures are prepared from postnatal day 7 rat pups.
-
Treatment: Slices are treated with ar-turmerone or its analogs.
-
Induction of Neurodegeneration: Neurodegeneration is induced by treating the slices with a neurotoxin, such as 1-methyl-4-phenylpyridinium (MPP+), or by activating microglia with interferon-γ (IFNγ) and lipopolysaccharide (LPS).
-
Immunohistochemistry: After the treatment period, the slices are fixed and stained with antibodies against tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantification: The number of TH-positive neurons is counted in the substantia nigra pars compacta of the slices to assess the extent of neuroprotection.[8]
Signaling Pathways and Experimental Workflows
ar-Turmerone Anti-inflammatory Signaling Pathway
ar-Turmerone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In amyloid β-stimulated microglia, it inhibits the NF-κB, JNK, and p38 MAPK pathways.[1][3] This leads to a downstream reduction in the production of pro-inflammatory mediators.
References
- 1. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Neuroprotective effects of aromatic turmerone on activity deprivation-induced apoptosis in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C15H20O2 | CID 102079805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 13. This compound | 949081-09-8 | ZMB08109 [biosynth.com]
8-Hydroxy-ar-turmerone vs. Curcumin: A Comparative Study on Anti-inflammatory Effects
Introduction
Turmeric (Curcuma longa) is a rich source of bioactive compounds with well-documented therapeutic properties, particularly in the realm of inflammation. For decades, curcumin (B1669340) has been the most extensively studied of these compounds, often considered the primary anti-inflammatory agent in turmeric. However, recent research has shed light on the significant therapeutic potential of other turmeric constituents, including the lipid-soluble turmerones. This guide provides a detailed, evidence-based comparison of the anti-inflammatory effects of 8-Hydroxy-ar-turmerone, a key metabolite of ar-turmerone, and curcumin, focusing on their mechanisms of action and efficacy as demonstrated in preclinical studies.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes key quantitative data from in vitro studies, providing a direct comparison of the anti-inflammatory potency of this compound and curcumin.
| Parameter | This compound | Curcumin | Cell Line |
| Inhibition of Pro-inflammatory Mediators | |||
| Nitric Oxide (NO) Production Inhibition | ~50% at 12.5 µM | ~80% at 12.5 µM | RAW 264.7 Macrophages |
| Prostaglandin E2 (PGE2) Production Inhibition | IC50 = 9.7 µM | IC50 = 4.8 µM | RAW 264.7 Macrophages |
| Inhibition of Pro-inflammatory Enzymes | |||
| Cyclooxygenase-2 (COX-2) Expression | Significant inhibition at 12.5 µM | Significant inhibition at 12.5 µM | RAW 264.7 Macrophages |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Significant inhibition at 12.5 µM | Significant inhibition at 12.5 µM | RAW 264.7 Macrophages |
Note: Data is derived from studies where both compounds were evaluated under similar experimental conditions for comparability.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Both this compound and curcumin exert their anti-inflammatory effects by targeting key signaling pathways that regulate the expression of inflammatory mediators. A primary pathway modulated by both compounds is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Caption: Inhibition of the LPS-induced NF-κB signaling cascade.
Upon stimulation by lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes like iNOS and COX-2. Both this compound and curcumin have been shown to inhibit this pathway, thereby suppressing the downstream inflammatory cascade.
Experimental Protocols
The data presented in this guide are based on standardized in vitro inflammation assays. The following section details the methodology for a key experiment used to evaluate and compare these compounds.
3.1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the process for measuring the inhibitory effects of test compounds on the production of inflammatory mediators in LPS-stimulated murine macrophages.
Caption: Standard experimental workflow for assessing anti-inflammatory activity.
Methodology:
-
Cell Seeding and Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into appropriate plates (e.g., 96-well for viability and mediator assays, 6-well for protein analysis) and incubated at 37°C in a 5% CO2 atmosphere to allow for adherence.
-
Compound Treatment: Cells are pre-treated for 1 hour with various concentrations of this compound or curcumin dissolved in a suitable solvent (e.g., DMSO).
-
LPS Stimulation: Following pre-treatment, inflammation is induced by adding LPS to a final concentration of 1 µg/mL. The cells are then incubated for an additional 24 hours.
-
Measurement of NO and PGE2: After incubation, the culture supernatant is collected. The concentration of nitric oxide is indirectly measured by quantifying nitrite (B80452) using the Griess reagent. PGE2 levels are determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.
-
Western Blot Analysis: To assess the expression of iNOS and COX-2 proteins, cells are washed with PBS and lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Cell Viability Assay: An MTT assay is conducted in parallel to determine whether the observed inhibitory effects are due to cytotoxicity.
Discussion and Conclusion
The available data indicates that both this compound and curcumin are potent inhibitors of key inflammatory pathways and mediators. Curcumin demonstrates a lower IC50 value for the inhibition of PGE2 and a greater percentage of NO production inhibition at the same concentration, suggesting higher potency in these specific assays. However, both compounds effectively suppress the expression of iNOS and COX-2, the enzymes responsible for the production of these mediators, by inhibiting the NF-κB pathway.
The distinct chemical structures of the hydrophilic polyphenol curcumin and the lipophilic sesquiterpenoid this compound may lead to different pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion. These differences could have significant implications for their in vivo efficacy and bioavailability.
A Comparative Analysis of the Neuroprotective Effects of Turmerone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of compounds derived from Curcuma longa (turmeric) in neurodegenerative diseases is an area of intense research. Beyond curcumin, the essential oil of turmeric, rich in sesquiterpenoids known as turmerones, has garnered significant attention. This guide provides a detailed comparison of the neuroprotective effects of various turmerone derivatives, focusing on aromatic (ar)-turmerone and its synthetic analogs. The information is supported by experimental data to aid in research and development decisions.
Overview of Turmerone Derivatives
The primary turmerones found in turmeric oil are ar-turmerone (B1667624), α-turmerone, and β-turmerone. Due to its superior chemical stability, ar-turmerone is often the most abundant and has been the most extensively studied for its biological activities.[1][2] Recent research has expanded to include stereoisomers and synthetic analogs of ar-turmerone to identify molecules with enhanced therapeutic properties. This comparison focuses on the naturally occurring (S)-ar-turmerone and its key derivatives.
Comparative Efficacy: Anti-inflammatory and Neuroprotective Actions
The neuroprotective effects of turmerone derivatives are primarily attributed to two distinct mechanisms: the inhibition of neuroinflammation and the direct protection of neurons through antioxidant pathways.
Anti-inflammatory Effects via Microglial Inhibition
Neuroinflammation, largely mediated by activated microglia, is a hallmark of many neurodegenerative diseases. Ar-turmerone and its derivatives have been shown to suppress this activation.[3][4] The primary mechanism involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK).[4][5][6] This leads to a reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-1β, IL-6).[4]
A comparative study on microglial BV2 cells provided quantitative data on the anti-inflammatory potency of (S)-ar-turmerone (S-Tur), its enantiomer (R)-ar-turmerone (R-Tur), and synthetic analogs ar-atlantone (Atl) and "analog 2" (A2).
Table 1: Comparison of Anti-inflammatory Activity in LPS-Stimulated BV2 Microglia (20 µM concentration)
| Compound | Mean Inhibition of iNOS mRNA Elevation (%) | Mean Inhibition of IL-1β mRNA Elevation (%) |
|---|---|---|
| (S)-ar-turmerone (S-Tur) | ~60% | ~80% |
| (R)-ar-turmerone (R-Tur) | >80% | ~80% |
| ar-atlantone (Atl) | >80% | ~80% |
| Analog 2 (A2) | >80% | >80% |
(Data adapted from Hori, Y., et al., Cells, 2021)[7][8]
These results indicate that while the natural S-Tur is effective, its analogs, particularly R-Tur, Atl, and A2, exhibit equal or even more potent anti-inflammatory activity by inhibiting key inflammatory markers in microglia.[7][9]
Direct Neuroprotection via Nrf2 Activation
A significant finding is that certain turmerone derivatives can directly protect neurons from toxins, independent of their effects on microglia.[7][10][11] This direct neuroprotection is crucial as it offers a parallel therapeutic strategy to anti-inflammation. The primary mechanism for this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][9][11][12] Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and cytoprotective genes, enhancing the cell's ability to combat oxidative stress.[9][11]
Experiments using midbrain slice cultures treated with the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) have quantified the direct neuroprotective capabilities of these compounds on dopaminergic neurons, which are critically affected in Parkinson's disease.
Table 2: Comparison of Direct Neuroprotective Effects on MPP⁺-Treated Dopaminergic Neurons
| Compound | Neuroprotective Effect | Potency Relative to S-Tur |
|---|---|---|
| (S)-ar-turmerone (S-Tur) | Significant | Baseline |
| (R)-ar-turmerone (R-Tur) | Not significant | - |
| ar-atlantone (Atl) | Marked | More potent |
| Analog 2 (A2) | Marked | More potent |
(Data adapted from Hori, Y., et al., Cells, 2021)[7][10]
Interestingly, while R-Tur showed strong anti-inflammatory effects, it did not directly protect neurons from MPP⁺ toxicity.[7] In contrast, S-Tur, Atl, and A2 demonstrated significant direct neuroprotection, with Atl and A2 being markedly more potent than the natural S-Tur.[7][10] Analog A2, in particular, has been identified as a potent activator of the Nrf2 pathway.[9][11][13]
Promotion of Neural Stem Cell (NSC) Proliferation
Ar-turmerone has also been shown to support neural regeneration by inducing the proliferation of neural stem cells (NSCs) and promoting their differentiation into neurons.[3][14][15][16]
Table 3: Effect of (S)-ar-turmerone on Neural Stem Cell Proliferation
| Concentration | Effect on NSC Proliferation |
|---|---|
| 1.56 - 6.25 µg/mL | Dose-dependently increased the percentage of proliferating NSCs from ~50% to ~80%.[3] |
| 6.25 µg/mL | Significantly increased mRNA levels of the proliferation marker Ki67.[3][17] |
| > 12.5 µg/mL | Decreased the number of viable NSCs.[3] |
This regenerative capacity adds another dimension to the neuroprotective profile of ar-turmerone, suggesting it may not only protect existing neurons but also contribute to the replacement of lost cells.
Key Signaling Pathways
The neuroprotective effects of turmerone derivatives are mediated by distinct signaling pathways. The diagrams below illustrate the two primary mechanisms identified.
References
- 1. Turmeric: Not Just for Curry, But for Curing! | Research and innovation [uottawa.ca]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR4/NF-κB-Mediated Anti-Inflammatory and Cognitive Protective Actions of Curcuma longa and Ar-turmerone in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Compound derived from turmeric essential oil has neuroprotective properties | EurekAlert! [eurekalert.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Aromatic-Turmerone Analogs Protect Dopaminergic Neurons in Midbrain Slice Cultures through Their Neuroprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. neurology.org [neurology.org]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
validation of a bioassay for measuring 8-Hydroxy-ar-turmerone activity
A comprehensive guide to validating the bioactivity of 8-Hydroxy-ar-turmerone, a derivative of the turmeric compound ar-turmerone (B1667624), is essential for researchers in neuroscience and drug development. While direct bioassay data for this compound is not extensively available in current literature, this guide provides a robust framework for its validation based on established protocols for the closely related and well-researched compound, aromatic-turmerone (ar-turmerone). Ar-turmerone has demonstrated significant potential in promoting neural stem cell (NSC) proliferation and differentiation, making it and its derivatives promising candidates for neuroregenerative therapies.[1][2]
This guide outlines a comparative approach, presenting methodologies to assess the neurogenic activity of this compound and comparing its potential efficacy against ar-turmerone and other known neurogenesis-promoting agents.
Comparative Analysis of Neurogenic Compounds
To objectively evaluate the bioactivity of this compound, its performance should be benchmarked against both its parent compound, ar-turmerone, and other established alternatives. The following table summarizes the reported neurogenic activities of these compounds, providing a basis for comparison.
| Compound | Source/Type | Reported Bioactivity on Neural Stem Cells (NSCs) | Effective Concentration (in vitro) |
| ar-Turmerone | Curcuma longa | Increases NSC proliferation by up to 80% and promotes neuronal differentiation.[2][3] | 1.56 - 6.25 µg/mL[4] |
| This compound | Curcuma longa, Kelussia odoratissima | Bioactivity in neurogenesis is yet to be fully elucidated. It is a known biologically active compound.[5] | To be determined |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Promotes NSC proliferation.[6] | Not specified in the provided context. |
| Guanabenz, Prazosin, Clonidine | Alpha-2 Adrenergic Agonists | Increase NSC differentiation.[7] | Guanabenz (10 µM), Prazosin (1 µM), Clonidine (10, 50, 100 µM)[6] |
| Epidermal Growth Factor (EGF) | Growth Factor | Promotes NSC proliferation.[8] | Not specified in the provided context. |
| Fibroblast Growth Factor (FGF) | Growth Factor | Promotes NSC proliferation.[8] | Not specified in the provided context. |
Experimental Protocols for Bioassay Validation
The following protocols are adapted from validated studies on ar-turmerone and are proposed for assessing the neurogenic activity of this compound.[4]
In Vitro Neural Stem Cell Proliferation Assay
Objective: To quantify the effect of this compound on the proliferation of NSCs in a monolayer culture.
Methodology:
-
Cell Culture: Primary fetal rat NSCs are cultured in a serum-free medium supplemented with growth factors.
-
Treatment: NSCs are exposed to various concentrations of this compound (e.g., ranging from 1 to 25 µg/mL). A vehicle control (DMSO) and a positive control (e.g., EGF or FGF) should be included.
-
Incubation: Cells are incubated for a defined period (e.g., 72 hours).
-
Proliferation Assessment:
-
BrdU Incorporation Assay: Proliferating cells are labeled with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine. The incorporation of BrdU into the DNA of dividing cells is detected using an anti-BrdU antibody and quantified.
-
Ki-67 Staining: Immunofluorescence staining for the proliferation marker Ki-67 is performed. The percentage of Ki-67 positive cells is determined.
-
-
Data Analysis: The number of proliferating NSCs in the treated groups is compared to the control groups.
In Vitro Neural Stem Cell Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of NSCs into various neural lineages.
Methodology:
-
Cell Culture and Treatment: NSCs are cultured and treated with the optimal concentration of this compound determined from the proliferation assay.
-
Induction of Differentiation: Growth factors are withdrawn from the culture medium to induce differentiation.
-
Incubation: Cells are incubated for a period sufficient for differentiation to occur (e.g., 10 days).
-
Immunocytochemistry: Cells are stained for markers of different neural cell types:
-
Neurons: βIII-tubulin (TuJ1)
-
Astrocytes: Glial fibrillary acidic protein (GFAP)
-
Oligodendrocytes: 2',3'-Cyclic-nucleotide 3'-phosphodiesterase (CNPase)
-
Undifferentiated NSCs: SRY-box transcription factor 2 (SOX2)
-
-
Data Analysis: The percentage of cells expressing each marker is quantified and compared between treated and control groups.
Visualizing Experimental and Logical Frameworks
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the potential signaling pathways involved in the bioactivity of this compound.
Caption: Proposed workflow for in vitro validation of this compound bioactivity.
Caption: Hypothesized signaling pathway for turmerone-induced neurogenesis.
References
- 1. eurekalert.org [eurekalert.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. besynchro.com [besynchro.com]
- 4. Aromatic-turmerone induces neural stem cell proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential effects of commonly applied drugs on neural stem cell proliferation and viability: A hypothesis-generating systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential effects of commonly applied drugs on neural stem cell proliferation and viability: A hypothesis-generating systematic review and meta-analysis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of 8-Hydroxy-ar-turmerone, a hydroxylated derivative of ar-turmerone (B1667624), a bioactive sesquiterpenoid found in turmeric (Curcuma longa). While specific cross-validation studies for this compound are not extensively available in the current literature, this document extrapolates from validated methods for the structurally similar ar-turmerone and general principles for hydroxylated sesquiterpenoids. The comparison is framed within the context of international guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9][10][11]
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that a specific analytical method is suitable for its intended purpose by comparing the performance of two or more methods.[6] This is particularly important when transferring a method between laboratories or when a new method is proposed to replace an existing one. The core parameters assessed during validation and cross-validation, as outlined by the ICH Q2(R2) guideline, include accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][4][5]
The general workflow for analytical method cross-validation is depicted below:
Comparative Analysis of Potential Analytical Methods
Based on the analytical techniques employed for ar-turmerone and other sesquiterpenoids, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most promising methods for the analysis of this compound.[12][13]
The following signaling pathway diagram illustrates the key decision points and outcomes in selecting an appropriate analytical method for a hydroxylated sesquiterpenoid like this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC, HPTLC, and LC-MS methods based on data reported for ar-turmerone and related compounds. These values provide a baseline for what can be expected for the analysis of this compound.
| Validation Parameter | HPLC-UV | HPTLC | LC-MS/MS |
| Linearity (r²) | > 0.99[14] | > 0.997[15] | > 0.99 |
| Range | 2 - 20 µg/mL[14] | 100 - 600 ng/spot[15] | Typically ng/mL to µg/mL |
| Accuracy (% Recovery) | 98.11 - 102.83% | 99.9 - 100.0%[15] | 91.3 - 111.5% |
| Precision (%RSD) | < 5%[14] | 0.49 - 1.33%[15] | < 15% |
| Limit of Detection (LOD) | 50 ng/mL[14] | 20 ng/spot[15] | Typically < 1 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL[14] | 40 ng/spot[15] | Typically a few ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and HPTLC based on methods developed for ar-turmerone, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the estimation of ar-turmerone in herbal medicament oil.[14]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (70:30 v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: 220 nm and 240 nm.[14]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards within the expected linear range.
-
Sample Preparation: The sample preparation will depend on the matrix. For herbal oils or extracts, a simple dilution with the mobile phase may be sufficient. For biological matrices (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step will be necessary.
-
Validation Parameters to Assess:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking known concentrations of the analyte into the matrix at three different levels (low, medium, and high).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three different concentrations.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol is adapted from a validated HPTLC method for the quantification of ar-turmerone and turmerone.[15]
-
Instrumentation: HPTLC system including an applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: HPTLC aluminum plates precoated with silica (B1680970) gel 60F-254.[15]
-
Mobile Phase: n-hexane:ethyl acetate (B1210297) (9.8:0.2 v/v).[15]
-
Application: Apply standard and sample solutions as bands of a defined width using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate in absorbance mode at a suitable wavelength (e.g., 254 nm).[15]
-
Standard Preparation: Prepare a stock solution of this compound and serially dilute to obtain working standards.
-
Sample Preparation: Similar to HPLC, sample preparation will be matrix-dependent.
-
Validation Parameters to Assess: The same validation parameters as for HPLC should be evaluated, with appropriate adaptations for the HPTLC technique (e.g., precision will be assessed based on replicate applications).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
While a specific validated method for this compound is not available, a general approach for the analysis of hydroxylated metabolites can be outlined.[16][17]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: A reverse-phase C18 or similar column.
-
Mobile Phase: A gradient elution using water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Mass Spectrometry Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) mode is typically used on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Validation: The validation of a bioanalytical LC-MS method should follow the FDA's "Bioanalytical Method Validation" guidance, which includes assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix.[6]
Conclusion
The selection of an appropriate analytical method for this compound will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. For routine quality control of herbal extracts, a validated HPLC-UV or HPTLC method may be sufficient. For the analysis of low concentrations of this compound in complex biological matrices, a more sensitive and selective LC-MS/MS method would be necessary. Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is essential to ensure the reliability and accuracy of the generated data. The provided protocols and comparative data for the related compound ar-turmerone serve as a strong starting point for the development and cross-validation of analytical methods for this compound.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. fda.gov [fda.gov]
- 10. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 11. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biopharmaservices.com [biopharmaservices.com]
A Comparative Analysis of ar-Turmerone and its Hydroxylated Derivative Across Curcuma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of aromatic (ar)-turmerone, a significant bioactive sesquiterpenoid found in various Curcuma species. While the primary focus is on ar-turmerone (B1667624) due to the wealth of available data, we also touch upon its hydroxylated form, 8-hydroxy-ar-turmerone (B1164395), a less studied derivative. This document summarizes quantitative data on ar-turmerone content, details relevant experimental protocols, and visualizes key biological pathways and workflows to support further research and development.
Quantitative Comparison of ar-Turmerone in Curcuma Species
The concentration of ar-turmerone, a key component of the essential oil of Curcuma species, varies significantly depending on the species, geographical origin, and cultivation conditions. The following tables summarize the quantitative data from various studies.
| Curcuma Species | Plant Part | ar-Turmerone Content (% of Essential Oil) | Geographical Origin | Reference |
| Curcuma longa | Rhizome | 25.5% | Nepal | [1] |
| Rhizome | 6.8–32.5% | North Alabama, USA | [2] | |
| Rhizome | 40.00% ± 13.20% | Brazil | [3] | |
| Fresh Rhizome | 24.4% | Not Specified | [4][5] | |
| Dry Rhizome | 21.4% | Not Specified | [4][5] | |
| Rhizome | 19.54–32.24% | Korea | [6] | |
| Rhizome | 45.5% | Amazonian Ecuador | [7] | |
| Curcuma zedoaria | Rhizome | Not a major component | Nepal | [1] |
| Curcuma aeruginosa | Rhizome | Not a major component | Nepal | [1] |
Table 1: Comparative Content of ar-Turmerone in Different Curcuma Species.
| Curcuma longa Variety | Plant Part | ar-Turmerone (% of Essential Oil) | α-Turmerone (% of Essential Oil) | β-Turmerone (% of Essential Oil) |
| CL5 | Rhizome | High | High | High |
| CL9 | Rhizome | High | High | High |
| CL11 | Rhizome | High | High | High |
| CL3 | Rhizome | Lower | Lower | Lower |
| CL10 | Rhizome | Lower | Lower | Lower |
Table 2: Relative Abundance of Turmerones in Different Varieties of Curcuma longa Cultivated in North Alabama. [2] (Note: The study groups varieties by high or low turmerone content rather than providing specific percentages for each.)
This compound: An Elusive Derivative
Direct comparative studies on the presence and concentration of this compound across different Curcuma species are notably absent in the current scientific literature. While the chemical structure has been identified, its natural abundance in Curcuma appears to be very low or it may be a metabolic product.[8] A novel compound, 4-methylene-8-hydroxybisabola-2,10-diene-9-one, with a similar structural motif, has been isolated from Curcuma longa 'Ryudai gold', suggesting that hydroxylated turmerone-like compounds exist in this genus, warranting further investigation.[8]
Biological Activities of ar-Turmerone
Ar-turmerone exhibits a range of pharmacological activities, making it a compound of significant interest for drug development.
-
Anti-inflammatory Effects: Ar-turmerone has been shown to suppress neuroinflammatory responses in microglial cells by inhibiting key signaling pathways.[9][10]
-
Neuroprotective and Neuroregenerative Properties: Studies suggest that ar-turmerone can induce neural stem cell proliferation, indicating its potential for treating neurodegenerative disorders.
-
Antivenom Activity: Ar-turmerone isolated from Curcuma longa has demonstrated the ability to neutralize the hemorrhagic activity of Bothrops jararaca venom and the lethal effects of Crotalus durissus terrificus venom.[11]
-
Insecticidal Properties: This compound has also been identified as having insecticidal effects, suggesting its potential use as a natural pesticide.[12]
Experimental Protocols
Extraction of Essential Oil Rich in ar-Turmerone
A common method for extracting the volatile components, including ar-turmerone, from Curcuma rhizomes is hydrodistillation.
-
Sample Preparation: Fresh or dried rhizomes of the Curcuma species are collected, washed, and ground into a coarse powder.
-
Hydrodistillation: The ground rhizome material is placed in a distillation flask with water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser. The condensed liquid, consisting of water and essential oil, is collected. The essential oil, being less dense than water, separates and can be collected. The yield of essential oil can vary from approximately 0.37% to over 5% depending on the species and condition of the rhizomes.[1]
An alternative method involves solvent extraction, which can be optimized for ar-turmerone.
-
Solvent Selection: Non-polar solvents like n-hexane are particularly effective for extracting ar-turmerone.[13]
-
Procedure: The dried, powdered rhizome is macerated or subjected to Soxhlet extraction with the chosen solvent. The solvent is then evaporated under reduced pressure to yield the oleoresin, which is rich in ar-turmerone.[14]
Isolation and Purification of ar-Turmerone
Column chromatography is a standard technique for isolating ar-turmerone from the essential oil or oleoresin.
-
Stationary Phase: Silica gel is commonly used as the adsorbent.[15]
-
Mobile Phase: A non-polar solvent system, such as a gradient of petroleum ether and ethyl acetate, is employed to elute the components.[16]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing ar-turmerone. The fractions rich in the target compound are pooled and the solvent is evaporated.
-
Further Purification: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase C18 column with a mobile phase of methanol (B129727) and water is an effective system.[16]
Characterization and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying ar-turmerone in the essential oil. The compound is identified based on its retention time and mass spectrum.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the isolated ar-turmerone.[8]
Visualizing Workflows and Pathways
Experimental Workflow for ar-Turmerone Isolation and Analysis
References
- 1. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Comparative study of chemical composition and antioxidant activity of fresh and dry rhizomes of turmeric (Curcuma longa Linn.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antivenom and biological effects of ar-turmerone isolated from Curcuma longa (Zingiberaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
- 16. CN104478686A - Preparation method of ar-turmerone reference substance in turmeric volatile oil - Google Patents [patents.google.com]
- 17. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Comparative Analysis of Turmerone Compounds in Various Turmeric Food Samples and Supplemental Products using GC/MS [digitalcommons.kennesaw.edu]
Evaluating the Synergistic Potential of 8-Hydroxy-ar-turmerone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between natural compounds and existing therapeutic agents represents a promising frontier in drug development. 8-Hydroxy-ar-turmerone, a sesquiterpenoid derived from turmeric (Curcuma longa), has garnered interest for its potential biological activities. This guide provides a comparative analysis of the synergistic effects of compounds structurally related to this compound, namely ar-turmerone (B1667624) and curcumin (B1669340), with conventional chemotherapeutic agents. Due to a lack of specific quantitative synergistic data for this compound in the available scientific literature, this document leverages data from its close structural analogs to provide a foundational understanding and guide future research.
Synergistic Effects with Chemotherapeutic Agents
Studies have predominantly focused on the synergistic potential of ar-turmerone and curcumin with cytotoxic drugs like doxorubicin (B1662922) and cisplatin (B142131) in the context of cancer therapy. The primary goal of these combination therapies is to enhance the efficacy of the chemotherapeutic agent, potentially allowing for dose reduction and mitigation of adverse side effects.
Quantitative Analysis of Synergy
The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.
While specific CI values for this compound are not currently available in published literature, studies on related compounds provide valuable insights. For instance, the combination of curcumin and doxorubicin has been shown to synergistically inhibit the growth of various cancer cell lines.
Table 1: Illustrative Synergistic Effects of Curcumin with Doxorubicin in Triple-Negative Breast Cancer Cells (MDA-MB-231)
| Compound Combination | Concentration | Effect (Cell Viability Inhibition) | Combination Index (CI) |
| Curcumin + Doxorubicin | 33.12 µM + 0.33 µM | Synergistic | < 1[1] |
Note: This table is illustrative and based on data for curcumin. Further studies are required to determine the specific CI values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the assessment of synergistic effects.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug (e.g., doxorubicin), and their combination in a checkerboard format. Include untreated cells as a control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Checkerboard Assay and Combination Index (CI) Calculation
The checkerboard assay is a common method to systematically study the interactions between two compounds.
Protocol:
-
Serial Dilutions: Prepare serial dilutions of this compound (Drug A) and the combination drug (Drug B) in a 96-well plate. Drug A is typically diluted vertically, and Drug B is diluted horizontally.
-
Cell Inoculation: Add the target cells to each well containing the drug combinations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours).
-
Effect Measurement: Assess the effect (e.g., cell viability via MTT assay) in each well.
-
CI Calculation: Use the Chou-Talalay method and specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the dose-effect curves of the individual drugs and their combinations.[2][3][4][5] The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone that produce a certain effect, and (D)₁ and (D)₂ are the doses of Drug 1 and Drug 2 in combination that produce the same effect.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of turmerones and related compounds are often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, survival, and inflammation. Ar-turmerone has been shown to influence several key pathways.
NF-κB Signaling Pathway
Ar-turmerone has been reported to inhibit the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[6] By blocking NF-κB activation, ar-turmerone can sensitize cancer cells to the apoptotic effects of chemotherapeutic agents.
Caption: Inhibition of the NF-κB signaling pathway by ar-turmerone.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress and can contribute to apoptosis. Ar-turmerone has been shown to modulate these pathways, which could contribute to its synergistic pro-apoptotic effects when combined with other agents.[6]
Caption: Modulation of the MAPK signaling pathway by ar-turmerone.
Hedgehog Signaling Pathway
Ar-turmerone has also been found to inactivate the Hedgehog signaling pathway, which is implicated in the proliferation of certain cancer cells.[7] This inhibition could be a key mechanism for its anti-proliferative and pro-apoptotic effects, which may be synergistic with other anticancer drugs.
Caption: Inactivation of the Hedgehog signaling pathway by ar-turmerone.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound is currently limited, the available evidence for the closely related compounds ar-turmerone and curcumin suggests a strong potential for synergistic interactions with conventional chemotherapeutic agents. The modulation of key signaling pathways such as NF-κB, MAPK, and Hedgehog by these natural compounds provides a mechanistic basis for their observed synergistic effects.
Future research should focus on:
-
Quantitative Synergy Studies: Conducting rigorous in vitro studies using the checkerboard assay and Chou-Talalay method to determine the Combination Index for this compound with various anticancer drugs.
-
In Vivo Validation: Progressing promising in vitro findings to preclinical animal models to evaluate the in vivo efficacy and safety of combination therapies involving this compound.
-
Mechanism of Action: Elucidating the precise molecular mechanisms underlying the synergistic effects of this compound through detailed signaling pathway analysis.
By systematically addressing these research gaps, the full therapeutic potential of this compound as a synergistic agent in combination therapies can be realized.
References
- 1. Synergistic Anticancer Efficacy of Curcumin and Doxorubicin Combination Treatment Inducing S-phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scilit.com [scilit.com]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Anti-inflammatory effects of aromatic-turmerone through blocking of NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ar-Turmerone Exerts Anti-proliferative and Anti-inflammatory Activities in HaCaT Keratinocytes by Inactivating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of 8-Hydroxy-ar-turmerone: A Comparative Guide to its Bioactive Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental validation of 8-Hydroxy-ar-turmerone, a bioactive compound isolated from Kelussia odoratissima. The following sections detail its anticancer, anti-inflammatory, and neuroprotective properties, with a focus on quantitative data, experimental methodologies, and comparisons with related compounds like ar-turmerone (B1667624) and curcumin.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in breast cancer cell lines.
Comparative Cytotoxicity of this compound
The cytotoxic effects of this compound were evaluated against various cancer cell lines, with the most pronounced activity observed in breast cancer cells. The half-maximal inhibitory concentration (IC50) values from a key study are presented below, comparing the efficacy of the Kelussia odoratissima methanol (B129727) extract (KME), from which this compound was isolated, and the purified compound itself.
| Cell Line | Treatment | IC50 (µg/mL) |
| MCF7 | KME | 10.5 ± 1.04 |
| (Breast Cancer) | This compound | 4.2 ± 0.31 |
| LA7 | KME | 15.2 ± 1.21 |
| (Breast Cancer) | This compound | 7.8 ± 0.62 |
| MDA-MB-231 | KME | 25.3 ± 2.11 |
| (Breast Cancer) | This compound | 12.5 ± 1.13 |
| HT29 | KME | 30.1 ± 2.54 |
| (Colon Cancer) | This compound | 18.4 ± 1.55 |
| A549 | KME | 45.6 ± 3.87 |
| (Lung Cancer) | This compound | 25.1 ± 2.03 |
| HepG2 | KME | 50.2 ± 4.12 |
| (Liver Cancer) | This compound | 28.9 ± 2.43 |
Data extracted from Karimian et al., 2017.
Experimental Protocols: Anticancer Assays
The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Breast cancer cells (MCF7, LA7, MDA-MB-231) and other cancer cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: After 24 hours of incubation, cells were treated with various concentrations of Kelussia odoratissima methanol extract (KME) or purified this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited 50% of cell growth.
The induction of apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit.[3][4][5][6][7]
-
Cell Treatment: MCF7 cells were treated with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Cell Staining: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer. 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide.[8][9][10][11][12]
-
Cell Treatment and Fixation: MCF7 cells were treated with the IC50 concentration of this compound for 48 hours. Cells were then harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and incubated with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway for Anticancer Activity
The anticancer effect of this compound is primarily mediated through the intrinsic pathway of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory and Neuroprotective Activities: A Comparative Overview
While specific quantitative data for this compound's anti-inflammatory and neuroprotective effects are limited, extensive research on its parent compound, ar-turmerone, provides valuable insights.
Comparative Anti-inflammatory and Neuroprotective Effects
Studies on ar-turmerone and its derivatives have shown potent anti-inflammatory and neuroprotective activities. These effects are often compared to curcumin, another well-known compound from turmeric.
| Compound | Bioactivity | Key Mechanisms |
| ar-Turmerone | Anti-inflammatory | Inhibition of NF-κB, JNK, and p38 MAPK signaling |
| Neuroprotective | Activation of Nrf2 antioxidant pathway | |
| Curcumin | Anti-inflammatory | Inhibition of NF-κB, COX-2, and LOX pathways |
| Neuroprotective | Antioxidant, anti-inflammatory, and anti-amyloid effects |
Experimental Protocols: Anti-inflammatory and Neuroprotective Assays
-
Cell Culture: BV2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response.
-
Nitric Oxide Measurement: After 24 hours, the amount of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal phenotype.
-
Treatment: Differentiated cells are pre-treated with the test compound for 24 hours.
-
Toxin Induction: MPP+, a neurotoxin that selectively damages dopaminergic neurons, is added to the culture media.
-
Viability Assessment: After 24 hours of toxin exposure, cell viability is measured using the MTT assay.
-
Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the MPP+-treated control.
Signaling Pathways for Anti-inflammatory and Neuroprotective Effects
Ar-turmerone, as a close analog of this compound, exhibits its bioactivities through modulation of key signaling pathways.
References
- 1. protocols.io [protocols.io]
- 2. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Safety Operating Guide
Navigating the Safe Disposal of 8-Hydroxy-ar-turmerone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Hydroxy-ar-turmerone.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on the known hazards of the closely related parent compound, ar-turmerone, and general best practices for the disposal of laboratory chemicals. The addition of a hydroxyl group can alter a compound's properties, and therefore, a conservative approach to handling and disposal is imperative. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of the related compound, ar-turmerone, the following precautions should be taken:
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety goggles or a face shield.[1]
-
Skin and Body Protection: A lab coat or other protective clothing is recommended to prevent skin contact.[1]
-
Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, use a respirator in a well-ventilated area.[1]
Avoid direct contact with the skin and eyes, and prevent inhalation of any dust or vapors.[1] Should accidental contact occur, rinse the affected area thoroughly with water.[1][2]
Step-by-Step Disposal Protocol
The proper disposal of this compound, treated as a potentially hazardous chemical waste, involves the following steps:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container.
-
Ensure the container is tightly closed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with the full chemical name and any available hazard information.
-
Disposal must be conducted through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[1][2]
-
Important Considerations:
-
Spill Management: In the event of a spill, prevent the substance from entering drains or waterways, as related compounds are toxic to aquatic life.[2] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in the designated hazardous waste container.
-
Environmental Hazards: Due to the aquatic toxicity of the related compound ar-turmerone, it is crucial to prevent any release into the environment.[2]
Hazard Data for ar-Turmerone (Parent Compound)
The following table summarizes the hazard classifications for ar-turmerone, which should be considered as potential hazards for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][2] |
| Aquatic Hazard (Chronic) | Category 2 | Toxic to aquatic life with long lasting effects.[2] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for the parent compound, ar-turmerone. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The guiding principle is to manage the substance as a chemical waste product with potential skin, eye, and environmental hazards, in accordance with institutional and regulatory requirements.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 8-Hydroxy-ar-turmerone
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
When handling 8-Hydroxy-ar-turmerone, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended.[1]
| Personal Protective Equipment | Specifications and Recommendations |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant, impervious gloves must be worn.[1] Gloves should be inspected for integrity before each use. The selection of suitable gloves depends on the material and manufacturer specifications.[2] Wash and dry hands thoroughly after handling. |
| Body Protection | Wear appropriate protective clothing to prevent skin contact.[1] For larger quantities or in situations with a higher risk of splashing, consider fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | If working in a well-ventilated area, respiratory protection may not be necessary. However, if dust or aerosols may be generated, or if ventilation is inadequate, a suitable respirator should be used.[3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition sources, as related compounds can be flammable.[1][2]
-
Take precautionary measures against static discharge.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
Protect from heat and direct sunlight.
Disposal Plan
Contaminated materials and waste must be handled and disposed of in accordance with all applicable local, state, and federal regulations.
Waste Disposal:
-
Dispose of the chemical substance and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]
-
Do not allow the chemical to enter drains or sewer systems.[4]
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation or rash occurs, get medical advice/attention.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Call a physician or poison control center immediately.[1] |
| Spill or Leak | Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate personal protective equipment.[1] Absorb the spillage with inert material (e.g., sand, diatomite) and collect it for disposal.[5] |
Experimental Protocols
No specific experimental protocols were cited in the safety and handling documentation reviewed for this compound. Researchers should develop detailed standard operating procedures (SOPs) for their specific experimental setups, incorporating the safety information provided in this document.
Visual Workflow for Safe Handling
The following diagram outlines a general workflow for the safe handling of chemical compounds like this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
